Azido-PEG12-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53N3O14/c28-30-29-2-4-34-6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-33-3-1-27(31)32/h1-26H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFODOGACDHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility of Azido-PEG12-acid in aqueous and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Azido-PEG12-acid in both aqueous and organic solvents. A clear understanding of its solubility is critical for the successful design and execution of bioconjugation, drug delivery, and surface modification protocols. This document outlines the qualitative solubility of this compound, presents a generalized experimental protocol for quantitative solubility determination, and visualizes the workflow for assessing solubility.
Core Concepts in Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound is a heterobifunctional linker possessing distinct chemical moieties that influence its solubility. The long, hydrophilic polyethylene glycol (PEG) chain, consisting of 12 ethylene glycol units, imparts significant water solubility.[1][2] Conversely, the terminal carboxylic acid and the azide group introduce polarity that also influences interactions with various solvents. The PEG spacer not only enhances aqueous solubility but also provides flexibility and reduces steric hindrance in conjugation reactions.[1]
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published in peer-reviewed literature, qualitative information from chemical suppliers provides a strong indication of its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Name | Abbreviation | Solubility Profile |
| Aqueous | Water | H₂O | Soluble |
| Organic (Polar Aprotic) | Dimethyl Sulfoxide | DMSO | Soluble |
| Dichloromethane | DCM | Soluble | |
| Dimethylformamide | DMF | Soluble |
This data is compiled from information provided by various chemical suppliers.[3][4]
The hydrophilic nature of the PEG chain is a primary contributor to its solubility in aqueous media. PEGylation is a well-established technique to improve the water solubility of hydrophobic drugs and proteins.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentration control, determining the quantitative solubility of this compound is essential. The following gravimetric method is a standard approach that can be readily implemented.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO, DCM, DMF)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Microcentrifuge
-
Calibrated pipettes
-
Vials with screw caps
-
Syringe filters (0.2 µm, solvent-compatible)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
-
For solvents with suspended fine particles, centrifugation of the sealed vial can be performed to pellet the undissolved solid.
-
-
Sample Collection:
-
Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
For added certainty that no solid particles are transferred, the supernatant can be passed through a syringe filter.
-
-
Solvent Evaporation:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, re-weigh the vial containing the dried this compound residue.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The logical flow of the quantitative solubility determination protocol can be visualized to provide a clear, step-by-step understanding of the process.
Caption: Workflow for Quantitative Solubility Determination of this compound.
This comprehensive guide provides researchers with the foundational knowledge of this compound's solubility and a practical framework for its quantitative assessment, thereby facilitating its effective use in various scientific applications.
References
An In-depth Technical Guide to Azido-PEG12-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Azido-PEG12-acid, a versatile heterobifunctional linker integral to the fields of bioconjugation, drug delivery, and diagnostics. We will delve into the distinct properties and reactivity of its three core components: the azide group, the polyethylene glycol (PEG) linker, and the carboxylic acid group. This document offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of this powerful chemical tool.
Core Functional Groups and Their Reactivity
This compound is a molecule designed with specific chemical functionalities at each terminus, separated by a discrete PEG linker. This strategic arrangement allows for sequential or orthogonal conjugation strategies, making it an invaluable reagent for creating complex molecular architectures.
-
Azide Group (-N₃): The azide moiety is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1] It is particularly stable under a wide range of reaction conditions, making it an ideal functional group for multi-step syntheses.[2] The primary reactivity of the azide group is its participation in cycloaddition reactions with alkynes.
-
Polyethylene Glycol (PEG) Linker (- (CH₂CH₂O)₁₂ -): The PEG12 linker is a monodisperse chain of twelve ethylene glycol units. This hydrophilic spacer imparts several beneficial properties to the molecule and its conjugates, including increased water solubility, reduced immunogenicity, and improved pharmacokinetics.[3] The flexible nature of the PEG chain also minimizes steric hindrance between the conjugated molecules.
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid provides a handle for conjugation to primary amines, which are abundantly present in biomolecules such as proteins (at lysine residues and the N-terminus). This reaction typically proceeds via the formation of a stable amide bond.
Quantitative Data on Reactivity and Reaction Conditions
The efficiency of conjugation reactions involving this compound is dependent on several factors, including pH, temperature, and the choice of catalysts or activating agents. The following tables summarize key quantitative data for the primary reactions of the azide and carboxylic acid groups.
Table 1: Azide Group Reactivity in Click Chemistry
| Reaction Type | Counterpart | Catalyst/Promoter | Typical Reaction Time | Second-Order Rate Constant | Optimal Conditions |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | Cu(I) | 1-4 hours | ~10² - 10³ M⁻¹s⁻¹ | Aqueous buffer, Room Temperature |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO, BCN) | None (Strain-promoted) | 4-24 hours | ~0.1 - 1 M⁻¹s⁻¹ | Physiological pH (7.4), Room Temperature or 4°C |
Table 2: Carboxylic Acid Group Reactivity (EDC/NHS Chemistry)
| Parameter | Condition | Rationale |
| Activation pH | 4.5 - 6.0 | Most efficient activation of the carboxyl group by EDC. |
| Coupling pH | 7.0 - 8.5 | Favors the nucleophilic attack of the unprotonated primary amine on the NHS-activated carboxyl group. |
| Activation Time | 15 - 60 minutes | Sufficient time to form the more stable NHS-ester intermediate. |
| Coupling Time | 2 - 24 hours | Reaction time can be optimized based on the specific biomolecule and desired degree of labeling. |
| Temperature | Room Temperature | Generally sufficient for both activation and coupling steps. |
Key Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing bioconjugation strategies with this compound.
Caption: Core functional groups of this compound.
Caption: Reaction scheme for CuAAC with this compound.
Caption: Reaction scheme for SPAAC with this compound.
Caption: Workflow for EDC/NHS conjugation of this compound.
Detailed Experimental Protocols
The following protocols provide a starting point for the use of this compound in common bioconjugation workflows. Optimization may be required for specific applications.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule to this compound.
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and this compound in the reaction buffer. A 3-fold molar excess of this compound is a common starting point.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often used.
-
Add the copper/ligand complex to the biomolecule/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a cyclooctyne-modified biomolecule (e.g., DBCO-modified) to this compound.
Materials:
-
This compound
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction buffer (amine-free, e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Ensure the cyclooctyne-modified biomolecule is in an amine-free buffer.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the cyclooctyne-modified biomolecule. A 2-4 fold molar excess of this compound is a recommended starting point.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Upon completion, purify the conjugate to remove unreacted this compound and any byproducts.
Protocol for EDC/NHS-Mediated Amide Bond Formation
This protocol details the conjugation of this compound to an amine-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (amine and carboxylate-free, e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (amine-free, e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar ratio of EDC:NHS:Carboxylic Acid of 2:5:1 is a common starting point.
-
Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Add the activated this compound solution to the amine-containing biomolecule solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding a quenching solution to hydrolyze any unreacted NHS esters.
-
Purify the final conjugate to remove unreacted reagents and byproducts.
Conclusion
This compound is a highly versatile and powerful tool for researchers in the life sciences. Its well-defined structure and the distinct, reliable reactivity of its functional groups enable the precise construction of complex bioconjugates. By understanding the principles outlined in this guide and utilizing the provided protocols, scientists and drug development professionals can effectively employ this compound to advance their research and development efforts in areas such as targeted drug delivery, diagnostic imaging, and fundamental biological studies.
References
The Bifunctional Nature of Azido-PEG12-acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Azido-PEG12-acid, a versatile heterobifunctional linker critical in modern bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and visual representations of its reaction mechanisms and applications.
Core Concepts: Understanding the Bifunctional Advantage
This compound is a polyethylene glycol (PEG) derivative that possesses two distinct reactive termini: an azide group (-N₃) and a carboxylic acid group (-COOH), separated by a 12-unit PEG spacer.[1][2][3] This unique structure provides a powerful tool for covalently linking two different molecules with high specificity and efficiency.
-
The Azide Terminus: This functional group is primarily utilized in "click chemistry," a class of reactions known for their high yield, specificity, and biocompatibility. This compound can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction with terminal alkynes to form a stable triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), ideal for applications in living systems where copper toxicity is a concern.
-
-
The Carboxylic Acid Terminus: The carboxylic acid group can be readily coupled with primary amines (-NH₂) to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
-
The PEG12 Spacer: The 12-unit polyethylene glycol linker is a key component that imparts several advantageous properties:
-
Hydrophilicity: Increases the aqueous solubility of the linker and the resulting conjugate.
-
Flexibility and Reduced Steric Hindrance: The long, flexible chain minimizes steric hindrance between the conjugated molecules.
-
Biocompatibility: PEG is well-known for its low immunogenicity and resistance to protein adsorption.
-
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound, compiled from various supplier specifications.
| Property | Value | References |
| Molecular Weight | ~643.7 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare stock solutions of each in an appropriate anhydrous solvent (e.g., DMSO or DMF).
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by reacting with any excess NHS esters. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide terminus of an this compound conjugate.
Materials:
-
This compound conjugated molecule
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water, freshly prepared), and THPTA (100 mM in water).
-
Reaction Setup:
-
In a reaction tube, combine the azido-modified molecule and the alkyne-modified molecule (typically a 1:2 to 1:5 molar ratio) in the Reaction Buffer.
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or other appropriate methods to remove the catalyst and excess reagents.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of a DBCO-modified molecule to the azide terminus of an this compound conjugate.
Materials:
-
This compound conjugated molecule
-
DBCO-modified molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Dissolve the azido-modified molecule and the DBCO-modified molecule in the Reaction Buffer. A 1:1.5 to 1:3 molar ratio of azide to DBCO is a common starting point.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.
-
Purification: Purify the final conjugate using standard chromatography techniques to remove any unreacted starting materials.
Mandatory Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: General workflow for bioconjugation using this compound.
Caption: Role of this compound in PROTAC synthesis and function.
Caption: Logical relationship of reactions in a two-step conjugation.
References
A Technical Guide to the Carboxylic Acid Function in Azido-PEG12-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG12-acid is a heterobifunctional linker of significant interest in bioconjugation, drug delivery, and diagnostics.[1] Its structure, featuring a terminal azide group and a carboxylic acid, allows for a two-stage, orthogonal conjugation strategy. This guide provides an in-depth examination of the carboxylic acid moiety's role, focusing on the prevalent chemistry used to couple it with amine-containing molecules. We will detail the reaction mechanism, provide optimized experimental protocols and parameters, and illustrate key workflows for its successful application.
The Bifunctional Nature of this compound
This compound is a specialized polyethylene glycol (PEG) derivative engineered with two distinct reactive groups at its termini.[2] This dual functionality is central to its utility:
-
Azide Group (-N₃): This functional group is reserved for "click chemistry," a set of highly efficient and specific reactions.[3] It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage with alkyne-modified molecules.[4]
-
Carboxylic Acid Group (-COOH): This group is the focus of this guide. It provides the primary site for initial conjugation to biomolecules, surfaces, or nanoparticles. Its reactivity is typically directed towards primary amines (-NH₂) to form a highly stable amide bond.[5]
The polyethylene glycol (PEG12) spacer itself imparts crucial benefits, such as increased hydrophilicity and biocompatibility, which can improve the solubility of conjugated molecules and reduce potential immunogenicity.
Core Chemistry: Activating the Carboxylic Acid for Amide Bond Formation
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally unfavorable under physiological conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive form. The most common and versatile method for this is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .
This is a two-step process:
-
Activation: EDC reacts with the carboxylic acid group of this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: This intermediate can directly react with a primary amine. However, the intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid. To improve efficiency and stability, NHS is added. The NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This amine-reactive ester is less susceptible to hydrolysis and reacts efficiently with primary amines (e.g., on the lysine residues of a protein) at physiological pH to form a stable amide bond.
Experimental Protocol: Conjugation of this compound to a Protein
This protocol provides a general two-step method for covalently conjugating this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest (e.g., IgG antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (or similar non-amine, non-carboxylate buffer, pH 4.5-6.0).
-
Coupling Buffer: 1X PBS, pH 7.2-7.5 (or other non-amine buffer like HEPES or borate).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.
-
Purification system (e.g., dialysis cassettes, spin desalting columns).
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.
-
Prepare the protein solution (e.g., 2 mg/mL) in Coupling Buffer. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Coupling Buffer first.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with EDC and Sulfo-NHS. The molar ratio should be optimized, but a starting point is 1:2:2 (Acid:EDC:Sulfo-NHS).
-
Example: To 1 µmol of this compound, add 2 µmol of EDC and 2 µmol of Sulfo-NHS in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG12-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein determines the degree of labeling and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature to hydrolyze and deactivate any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG linker and quenching reagents by dialysis against PBS or by using a size-exclusion chromatography/spin desalting column appropriate for the molecular weight of the protein.
-
Quantitative Data and Optimization Parameters
The efficiency of the conjugation is highly dependent on reaction conditions. The parameters below should be empirically optimized for each specific protein or molecule.
| Parameter | Recommended Range | Rationale & Notes |
| pH (Activation Step) | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH. MES buffer is ideal as it lacks competing amines or carboxylates. |
| pH (Coupling Step) | 7.2 - 8.5 | The reaction of the NHS ester with the primary amine is favored at a physiological to slightly basic pH, where the amine is deprotonated and more nucleophilic. PBS, HEPES, or borate buffers are suitable. |
| Molar Ratio (Linker:Protein) | 5:1 to 50:1 | This ratio is the primary determinant of the final degree of labeling. Start with a 20-fold molar excess and adjust as needed based on characterization. |
| Molar Excess (EDC:NHS:Acid) | (2-10):(2-5):1 | A molar excess of EDC and NHS over the carboxylic acid drives the activation reaction to completion. A common starting point is a 2- to 5-fold excess for each. |
| Reaction Time | Activation: 15-30 minCoupling: 2h - Overnight | Activation is rapid. Coupling time can be extended (e.g., overnight at 4°C) to improve yields, but protein stability must be considered. |
| Temperature | Room Temp. or 4°C | Room temperature reactions are faster. 4°C may be necessary to maintain the stability of sensitive proteins during longer incubation times. |
General Experimental Workflow
The end-to-end process for creating a bioconjugate using this compound follows a logical sequence of activation, conjugation, and purification.
References
Navigating the Stability of Azido-PEG12-acid: A Technical Guide for Researchers
For Immediate Release
In the landscape of bioconjugation and drug delivery, the integrity of linker molecules is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for Azido-PEG12-acid, a heterobifunctional linker critical for advancements in proteomics, drug targeting, and nanoparticle functionalization. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, providing a consolidated repository of stability data, handling protocols, and analytical methodologies.
This compound, with its terminal azide and carboxylic acid functional groups separated by a flexible polyethylene glycol (PEG) spacer, offers a versatile platform for molecular conjugation. However, its utility is intrinsically linked to its stability under various experimental and storage conditions. Understanding the potential degradation pathways of both the azide moiety and the PEG backbone is crucial for ensuring the reproducibility and efficacy of its applications.
Recommended Storage and Handling
To maintain the integrity of this compound, stringent storage and handling procedures are recommended. These guidelines are based on the general principles of handling organic azides and polyethylene glycol compounds.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage | -20°C in a dry, dark environment. | Minimizes thermal and photolytic degradation of the azide group and the PEG chain. |
| Short-Term Storage | 0 - 4°C for days to weeks. | Suitable for transient storage during experimental workflows. |
| Handling | Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, heavy metals, and strong reducing agents. Use non-metal spatulas. | Organic azides can be energetic and potentially explosive, especially in the presence of initiators like heat, shock, or certain chemicals.[1][2][3][4][5] |
| In Solution | Prepare solutions fresh. If storage is necessary, store at -20°C for a limited time. Use anhydrous solvents like DMF or DMSO. Avoid repeated freeze-thaw cycles. | The PEG component is hygroscopic, and the presence of water can facilitate hydrolysis. |
Stability Profile: Potential Degradation Pathways
The stability of this compound is influenced by several factors, primarily temperature, light, and pH. The molecule has two key components susceptible to degradation: the azide group and the polyethylene glycol chain.
1. Azide Group Stability:
Organic azides are known to be sensitive to heat and light.
-
Thermal Decomposition: Alkyl azides are relatively stable but can decompose at elevated temperatures (typically above 175°C) to form highly reactive nitrenes. This decomposition can lead to a variety of subsequent reactions and loss of function for "click" chemistry applications.
-
Photolytic Decomposition: Exposure to light, particularly UV radiation, can induce the decomposition of alkyl azides even under mild conditions. This process can generate byproducts such as aldehydes and imines, compromising the purity and reactivity of the linker.
2. Polyethylene Glycol (PEG) Backbone Stability:
The PEG chain is generally stable but can undergo degradation under certain conditions.
-
Oxidative Degradation: The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain scission. This process can be accelerated by the presence of metal ions and exposure to air, especially at elevated temperatures.
-
Thermal Degradation: At high temperatures, the PEG chain can undergo random scission, leading to a decrease in the average molecular weight and the formation of various degradation products.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A crucial aspect of ensuring the quality of this compound is the use of validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Forced Degradation Studies:
To develop a stability-indicating method, forced degradation studies are essential. These studies involve subjecting the molecule to harsh conditions to intentionally produce degradation products.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidation | Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours. |
| Thermal Stress | Expose the solid compound to 105°C for 48 hours. |
| Photostability | Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. |
Stability-Indicating HPLC Method:
A reverse-phase HPLC method can be developed to separate the intact this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for the carboxyl group) and/or a fluorescence detector after derivatization of the azide.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that all degradation products are well-resolved from the parent peak.
The following diagram outlines a typical workflow for assessing the stability of this compound.
Caption: A typical experimental workflow for the stability assessment of this compound.
Conclusion
The stability of this compound is a critical parameter that dictates its successful application in various biochemical and pharmaceutical research areas. By adhering to the recommended storage and handling guidelines, and by employing robust analytical methods for quality control, researchers can ensure the integrity and reactivity of this versatile linker. This guide provides a foundational understanding of the stability profile of this compound and offers a framework for its empirical evaluation. Further studies are encouraged to quantify the degradation kinetics under specific experimental conditions to build a more comprehensive stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]
Azido-PEG12-acid safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Azido-PEG12-acid (CAS No: 1167575-20-3), a heterobifunctional PEG linker. The information is compiled from various supplier Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Chemical Identification and Physical Properties
This compound is a monodisperse polyethylene glycol (PEG) derivative containing an azide group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances solubility in aqueous media.
| Identifier | Value |
| IUPAC Name | 1-Azido-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid |
| Synonyms | Azide-PEG12-COOH, Azido-dPEG®12-acid |
| CAS Number | 1167575-20-3[1][2] |
| Molecular Formula | C27H53N3O14[2][3] |
| Molecular Weight | 643.72 g/mol [3] |
| Appearance | Not consistently specified; may be a liquid or solid |
| Purity | ≥98% |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed. |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation. |
GHS Pictograms:
Signal Word: Warning
Other Hazards: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.
Safe Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
| Aspect | Recommendation |
| Ventilation | Use only outdoors or in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |
| Storage Conditions | Store locked up. Recommended storage at -20°C. |
| Incompatible Materials | Information not available in provided SDSs. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Emergency Procedures and Spill Management
In the event of a spill or release, follow these procedures to mitigate the hazard.
| Aspect | Procedure |
| Personal Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |
| Containment and Cleanup | Absorb with inert material and dispose of as hazardous waste. |
Experimental Protocols
The Safety Data Sheets reviewed for this compound do not contain detailed experimental protocols for the toxicological and physical-chemical property testing. SDSs are summary documents and typically do not include the level of methodological detail found in primary research publications.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
References
A Technical Guide to Azido-PEG12-acid: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Azido-PEG12-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and various biomedical research applications. This guide details its commercial sources, purity specifications, and the experimental protocols for its use, particularly in the realm of "click chemistry."
Commercial Sources and Purity
This compound is readily available from a multitude of commercial suppliers. The compound is a monodisperse PEG linker featuring a terminal azide group and a carboxylic acid group, separated by a 12-unit ethylene glycol chain. This structure provides a hydrophilic spacer that enhances the solubility of conjugated molecules in aqueous media. The azide functionality allows for covalent ligation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), cornerstone reactions of "click chemistry". The terminal carboxylic acid can be conjugated to primary amine groups through the formation of a stable amide bond, often facilitated by carbodiimide activators like EDC or HATU.
The purity of commercially available this compound is typically high, with most suppliers guaranteeing a purity of ≥95% or >98%. This high level of purity is crucial for ensuring reproducibility in sensitive bioconjugation and drug development workflows.
Below is a summary of the quantitative data from various commercial suppliers:
| Supplier | Catalog Number (Example) | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| BroadPharm | BP-21610 | >98% | C₂₇H₅₃N₃O₁₄ | 643.72 | 1167575-20-3 |
| MedchemExpress | HY-140456 | ≥98.0% | C₂₇H₅₃N₃O₁₄ | 643.72 | 2152679-71-3 |
| Vector Labs | QBD-10513 | > 98% | C₂₇H₅₃N₃O₁₄ | 643.72 | 1167575-20-3 |
| Biopharma PEG | N3-PEG12-COOH | ≥95% | C₂₇H₅₃N₃O₁₄ | 643.72 | 1167575-20-3 |
| AxisPharm | AP10262 | High Purity | C₂₇H₅₃N₃O₁₄ | 643.72 | 1167575-20-3 |
Experimental Protocols
While specific synthesis protocols for this compound are proprietary to commercial suppliers, a general synthetic strategy for heterobifunctional PEG linkers can be outlined based on established chemical principles.
General Synthesis of Heterobifunctional PEG Linkers
The synthesis of azido-terminated heterobifunctional PEGs typically involves a multi-step process starting from a PEG diol. A common approach is the desymmetrization of the PEG diol by selectively modifying one hydroxyl group, followed by the conversion of the other hydroxyl group to the desired functionality.
A plausible synthetic route for this compound is illustrated in the workflow diagram below. This process would involve:
-
Monotosylation: Reaction of dodecaethylene glycol with a tosylating agent (e.g., tosyl chloride) under controlled conditions to yield a monotosylated PEG.
-
Azidation: Nucleophilic substitution of the tosyl group with sodium azide to introduce the azide functionality.
-
Oxidation: Oxidation of the remaining terminal hydroxyl group to a carboxylic acid using an oxidizing agent (e.g., Jones reagent or TEMPO-mediated oxidation).
-
Purification: Purification of the final product is typically achieved through column chromatography to ensure high purity.
Characterization of the final product would be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Bioconjugation via Click Chemistry: A General Protocol
The azide group of this compound is a key functional handle for "click chemistry," a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
This compound
-
Alkyne-containing biomolecule (e.g., protein, peptide, or modified oligonucleotide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO or DMF for dissolving reagents
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare a stock solution of the alkyne-containing biomolecule in a compatible buffer.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-containing biomolecule and a molar excess of this compound.
-
Add the copper ligand to the mixture.
-
Add CuSO₄ to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structure of this compound.
Caption: A generalized synthetic workflow for this compound.
Caption: A schematic of the CuAAC click chemistry pathway.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development. Its applications include:
-
Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and pharmacokinetic properties of ADCs. The azide group allows for the precise, site-specific conjugation of cytotoxic payloads to antibodies.
-
PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this compound can serve as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1]
-
Targeted Drug Delivery: The carboxylic acid end can be used to attach targeting ligands (e.g., peptides, antibodies), while the azide end can be used to conjugate imaging agents or therapeutic molecules.
-
Surface Modification: The functional groups of this compound can be used to modify the surfaces of nanoparticles, liposomes, and other drug delivery vehicles to improve their biocompatibility and targeting capabilities.
References
Methodological & Application
Step-by-Step Guide for Peptide Conjugation using Azido-PEG12-acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can improve solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life. Azido-PEG12-acid is a versatile, heterobifunctional linker that facilitates the precise and efficient conjugation of a PEG moiety onto a peptide.
This document provides a detailed, step-by-step guide for the conjugation of peptides using this compound. The process involves two key stages:
-
Activation of this compound: The terminal carboxylic acid of the linker is activated to form a reactive ester, enabling its conjugation to primary amines (e.g., the N-terminus or lysine side chains) on the peptide.
-
Bioorthogonal "Click" Chemistry: The azide group on the PEGylated peptide serves as a handle for subsequent conjugation to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of a wide range of functionalities, such as fluorescent dyes, targeting ligands, or cytotoxic agents.
These protocols are designed for researchers, scientists, and drug development professionals seeking to create well-defined peptide conjugates for therapeutic or diagnostic applications.
Experimental Workflow Overview
The overall workflow for peptide conjugation using this compound is a two-part process. The first part involves the initial PEGylation of the peptide, and the second part is the subsequent "click" reaction to attach a molecule of interest.
Part 1: Amine-Reactive Labeling of a Peptide with this compound
This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a peptide.
Materials and Reagents
-
Peptide with at least one primary amine
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., HPLC with a suitable column)
Experimental Protocol 1: Peptide PEGylation
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Peptide Conjugation:
-
Dissolve the peptide in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated Azido-PEG12-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the PEG linker to the peptide is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
Data Presentation: Reaction Parameters for Peptide PEGylation
| Parameter | Recommended Value | Notes |
| Molar Ratio (Peptide:this compound) | 1:10 to 1:20 | Optimization may be required based on the number of available amines on the peptide. |
| Molar Ratio (this compound:EDC:NHS) | 1:2:5 | Ensures efficient activation of the carboxylic acid. |
| Reaction Buffer (Activation) | 0.1 M MES, pH 6.0 | Optimal pH for EDC/NHS chemistry. |
| Reaction Buffer (Conjugation) | PBS, pH 7.2-7.5 | Optimal pH for the reaction of NHS esters with primary amines. |
| Reaction Time (Activation) | 15-30 minutes | |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield for sensitive peptides. |
| Quenching Reagent | Tris or Glycine | Final concentration of 20-50 mM. |
| Expected Yield | 40-70% | Highly dependent on the peptide sequence and reaction conditions. |
Part 2: "Click" Chemistry Conjugation of Azido-PEG12-Peptide
The azide-functionalized peptide can be conjugated to an alkyne-containing molecule via two primary methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient but requires a copper(I) catalyst, which can be cytotoxic. It is suitable for in vitro applications.
-
Purified Azido-PEG12-Peptide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., HPLC)
-
Reagent Preparation:
-
Dissolve the Azido-PEG12-Peptide and the alkyne-containing molecule in the Reaction Buffer.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using THPTA, prepare a stock solution (e.g., 50 mM in water).
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the Azido-PEG12-Peptide and the alkyne-containing molecule. A slight molar excess (1.5-3 fold) of the alkyne-molecule is recommended.
-
If using THPTA, pre-mix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄ (with or without THPTA) to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final conjugate using RP-HPLC or SEC to remove the catalyst and unreacted starting materials.
-
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azido-Peptide:Alkyne) | 1:1.5 to 1:3 | A slight excess of the alkyne-molecule drives the reaction to completion. |
| Final Concentration of CuSO₄ | 50-250 µM | |
| Final Concentration of Sodium Ascorbate | 1-5 mM | |
| Final Concentration of THPTA (optional) | 250-1250 µM | A 5:1 ligand to copper ratio is often used to stabilize the Cu(I) and protect the biomolecule.[2][4] |
| Reaction Time | 1-4 hours at RT | |
| Expected Conversion | >95% | CuAAC is typically a very efficient reaction. |
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is ideal for applications where copper cytotoxicity is a concern, such as in live-cell imaging or in vivo studies. This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO).
-
Purified Azido-PEG12-Peptide
-
DBCO-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO (for dissolving the DBCO reagent)
-
Purification system (e.g., HPLC)
-
Reagent Preparation:
-
Dissolve the Azido-PEG12-Peptide in the Reaction Buffer.
-
Prepare a stock solution of the DBCO-containing molecule in anhydrous DMF or DMSO.
-
-
SPAAC Reaction:
-
Add the DBCO-containing molecule stock solution to the Azido-PEG12-Peptide solution. A 2- to 4-fold molar excess of the DBCO reagent is a good starting point.
-
Keep the final concentration of the organic solvent below 10% to avoid denaturation of the peptide.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using RP-HPLC or SEC to remove unreacted starting materials.
-
| Parameter | Recommended Value | Notes |
| Molar Ratio (Azido-Peptide:DBCO) | 1:2 to 1:4 | A molar excess of the DBCO reagent is recommended. |
| Reaction Buffer | PBS, pH 7.4 | The reaction is efficient at physiological pH. |
| Reaction Time | 2-12 hours at RT or overnight at 4°C | Reaction times can vary depending on the specific reactants. |
| Expected Conversion | >90% | SPAAC is generally a high-yield reaction. |
Characterization of the Final Conjugate
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for both the purification and characterization of the peptide conjugate.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the peptide, resulting in an earlier elution time for the conjugate compared to the unconjugated peptide.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The retention time of the PEGylated peptide will depend on the relative hydrophobicities of the peptide and the PEG chain. Often, PEGylation increases the retention time.
Table: Expected HPLC Elution Profile
| Species | Expected Elution Behavior (Relative to Unconjugated Peptide) |
| Unconjugated Peptide | Baseline retention time |
| Azido-PEG12-Peptide | SEC: Earlier elutionRP-HPLC: Later elution (typically) |
| Final Conjugate | SEC: Earliest elutionRP-HPLC: May be further shifted depending on the hydrophobicity of the clicked molecule |
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity and purity of the final conjugate. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
The expected mass of the conjugate can be calculated as follows: Mass of Conjugate = Mass of Peptide + Mass of this compound - 18.015 (loss of H₂O) + Mass of Alkyne-Molecule
Table: Expected Mass Spectrometry Results
| Species | Expected Mass (Da) | Notes |
| Unconjugated Peptide | M | |
| This compound | ~719.8 | C₃₀H₅₇N₃O₁₄ |
| Azido-PEG12-Peptide | M + 701.8 | Mass of this compound minus the mass of water. |
| Final Conjugate | (M + 701.8) + Mass of Alkyne-Molecule | The exact mass will depend on the alkyne-containing molecule used. |
Conclusion
The use of this compound provides a robust and versatile platform for the development of advanced peptide therapeutics. By following the detailed protocols outlined in this document, researchers can efficiently synthesize and characterize well-defined peptide conjugates with enhanced properties. The combination of amine-reactive chemistry and bioorthogonal "click" reactions offers a powerful toolkit for creating novel biomolecules for a wide range of applications in research and drug development.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azido-PEG12-acid in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Azido-PEG12-acid as a hydrophilic, bifunctional linker in the synthesis of antibody-drug conjugates (ADCs). The inclusion of a discrete 12-unit polyethylene glycol (PEG) spacer offers significant advantages in improving the physicochemical and pharmacokinetic properties of ADCs.
Introduction to this compound in ADC Synthesis
This compound is a heterobifunctional linker that plays a crucial role in modern ADC development. It features a terminal azide group and a carboxylic acid, separated by a 12-unit PEG chain. This structure allows for a two-step conjugation strategy that enhances the precision and reproducibility of ADC manufacturing.
The carboxylic acid end is typically activated to react with primary amines, such as the lysine residues on the surface of a monoclonal antibody (mAb), forming a stable amide bond. The azide group serves as a bioorthogonal handle for the attachment of a cytotoxic payload that has been functionalized with a corresponding reactive group, most commonly an alkyne, via "click chemistry".[][2] This highly efficient and specific reaction can be performed under mild, aqueous conditions, preserving the integrity of the antibody and the payload.[3][4]
The PEG component of the linker is critical for overcoming the challenges associated with the hydrophobicity of many cytotoxic drugs.[4] By incorporating a hydrophilic PEG spacer, this compound can:
-
Improve ADC Solubility and Reduce Aggregation: The PEG chain helps to prevent the aggregation of ADCs, which is a common issue when conjugating hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).
-
Enhance Pharmacokinetics: PEGylation is known to prolong the circulation half-life of therapeutic proteins by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.
-
Reduce Immunogenicity: The PEG chain can mask potential epitopes on the ADC, thereby reducing its immunogenicity.
Experimental Protocols
Two primary click chemistry reactions are employed for the conjugation of the azide-functionalized antibody to an alkyne-bearing payload: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
Protocol 1: Two-Step ADC Synthesis via SPAAC (Copper-Free Click Chemistry)
This protocol is often preferred as it avoids the use of copper, which can be cytotoxic and may compromise the integrity of the antibody.
Part A: Antibody Modification with this compound
-
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes (10k-50k MWCO)
-
-
Procedure:
-
Activation of this compound: In an anhydrous solvent (DMF or DMSO), dissolve this compound and NHS at a 1:1.2 molar ratio. Add DCC or EDC at a 1:1.1 molar ratio relative to the linker. Allow the reaction to proceed for 1-2 hours at room temperature to form the Azido-PEG12-NHS ester.
-
Antibody Preparation: Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Conjugation: Add a 5- to 20-fold molar excess of the activated Azido-PEG12-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v). Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove excess linker and byproducts by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Part B: Conjugation of Azide-Modified Antibody with a DBCO-Functionalized Payload
-
Materials:
-
Azide-modified antibody from Part A
-
DBCO (Dibenzocyclooctyne)-functionalized cytotoxic payload
-
DMSO
-
PBS, pH 7.4
-
Protein concentrator (50 kDa MWCO)
-
-
Procedure:
-
Payload Preparation: Prepare a stock solution of the DBCO-functionalized payload in DMSO (e.g., 10-30 mM).
-
SPAAC Reaction: Add a 1.5- to 5-fold molar excess of the DBCO-payload solution to the purified azide-antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 2-18 hours at room temperature or 4°C, protected from light.
-
Purification: Remove the excess payload and purify the resulting ADC using size-exclusion chromatography (SEC) or a desalting column.
-
Concentration: Concentrate the final ADC product using a protein concentrator.
-
Protocol 2: Two-Step ADC Synthesis via CuAAC (Copper-Catalyzed Click Chemistry)
This method offers faster reaction kinetics but requires careful control of the copper catalyst.
Part A: Antibody Modification with this compound
Follow the same procedure as in Protocol 1, Part A.
Part B: Conjugation of Azide-Modified Antibody with an Alkyne-Functionalized Payload
-
Materials:
-
Azide-modified antibody
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
PBS, pH 7.0-7.4
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a stock solution of the alkyne-payload in DMSO.
-
-
Copper/Ligand Complex Formation: In a separate tube, mix CuSO₄ and the ligand in a 1:2 molar ratio.
-
CuAAC Reaction:
-
In a reaction tube, combine the azide-modified antibody with the alkyne-payload (typically a 4- to 10-fold molar excess).
-
Add the pre-mixed copper/ligand complex to the antibody-payload mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 times the concentration of copper).
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purification: Purify the ADC using SEC or affinity chromatography to remove unreacted reagents and byproducts.
-
Data Presentation
The use of PEG linkers, such as this compound, has a demonstrable impact on the properties of ADCs. The following tables summarize representative quantitative data from studies on PEGylated ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | Clearance Rate (mL/day/kg) |
| PEG2 | ~15 |
| PEG4 | ~10 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from a study evaluating the clearance of MMAE-containing ADCs with varying PEG chain lengths in Sprague-Dawley rats. As shown, clearance rates decrease with increasing PEG length, plateauing around PEG8.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Conjugate | PEG Insertion | Target Cell Line | IC₅₀ (nM) |
| ZHER2-SMCC-MMAE | None | NCI-N87 | 4.94 |
| ZHER2-SMCC-MMAE | None | BT-474 | 2.48 |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 | 31.9 |
| ZHER2-PEG4K-MMAE | 4 kDa | BT-474 | 26.2 |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | 111.3 |
| ZHER2-PEG10K-MMAE | 10 kDa | BT-474 | 83.5 |
Data from a study on affibody-based drug conjugates. This data indicates that while longer PEG chains improve pharmacokinetic properties, they can also lead to a reduction in in vitro cytotoxicity, highlighting the need for optimization.
Table 3: Effect of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Cleavable Trigger | DAR | % Aggregates |
| Non-PEGylated | Val-Ala | 1.4 | - |
| PEG12 | Val-Ala | 3.0 | - |
| Non-PEGylated | Val-Cit | 3.8 | - |
| PEG12 | Val-Cit | 2.7 | - |
| PEG2 | Maleimide | 3.9 | <1% |
| PEG8 | Maleimide | 2.4 | >5% |
Data compiled from studies on different linker-payload architectures. The impact of PEGylation on DAR can depend on the hydrophobicity of the overall linker-payload construct. Shorter PEG chains may be more efficient for achieving higher DARs with certain payloads, while also minimizing aggregation.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for ADC Synthesis using this compound
Caption: General workflow for ADC synthesis using this compound.
Diagram 2: Logical Relationship of this compound Components
Caption: Functional components of the this compound linker.
Diagram 3: Representative Signaling Pathway for an MMAE-Payload ADC
Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used in ADCs. Upon internalization and release, it disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action for an ADC with an MMAE payload.
Conclusion
This compound is a versatile and advantageous linker for the development of antibody-drug conjugates. Its defined length, hydrophilicity, and bioorthogonal reactive handles enable the synthesis of more homogeneous, soluble, and stable ADCs with improved pharmacokinetic profiles. The provided protocols for SPAAC and CuAAC conjugation offer robust methods for ADC production, while the presented data underscore the importance of optimizing linker length to balance pharmacokinetic benefits with in vitro potency. The continued use and exploration of such advanced linkers are pivotal for the next generation of ADC therapeutics.
References
Application Notes and Protocols for EDC/NHS Coupling of Azido-PEG12-acid and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the covalent conjugation of Azido-PEG12-acid to primary amine-containing molecules using the carbodiimide crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). This chemistry is a cornerstone of bioconjugation, enabling the formation of stable amide bonds.[1][2]
The this compound is a heterobifunctional linker containing an azide group and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) spacer.[3][4][5] The azide moiety can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing an orthogonal conjugation strategy. The PEG spacer enhances water solubility and reduces steric hindrance. This combination of features makes this compound a versatile tool in drug delivery, diagnostics, and the development of complex biomolecular architectures like antibody-drug conjugates (ADCs).
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process designed to efficiently form a stable amide bond between a carboxyl group and a primary amine while minimizing side reactions.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is susceptible to hydrolysis. To increase the efficiency of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.
-
Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.
Signaling Pathway Diagram
References
Application Notes and Protocols for HATU-mediated Amide Bond Formation with Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient conjugation of Azido-PEG12-acid to primary amines via HATU-mediated amide bond formation. This protocol is particularly relevant for the synthesis of bioconjugates, PROTACs (Proteolysis Targeting Chimeras), and other advanced drug delivery and discovery constructs where a flexible, hydrophilic PEG linker with a terminal azide group is required for subsequent "click" chemistry applications.
Introduction
This compound is a heterobifunctional linker that features a terminal carboxylic acid and an azide group, separated by a 12-unit polyethylene glycol (PEG) chain. The carboxylic acid allows for the formation of a stable amide bond with primary amines, while the azide group serves as a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions (CuAAC or SPAAC). The hydrophilic PEG spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3][4]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds. It facilitates the activation of the carboxylic acid group, enabling a rapid and high-yielding reaction with primary amines under mild conditions.[5] This method is widely used in peptide synthesis and medicinal chemistry due to its reliability and suppression of side reactions.
Chemical Structures and Properties
A clear understanding of the reagents' properties is crucial for successful conjugation. The table below summarizes the key characteristics of the primary reactants.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage |
| This compound | C27H53N3O14 | 643.72 | Colorless to pale yellow oil or solid | Water, DMSO, DMF, DCM | -20°C, desiccated |
| HATU | C10H15F6N6OP | 380.23 | White to off-white crystalline powder | DMF, DMSO, NMP | 2-8°C, desiccated |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | Colorless liquid | Most organic solvents | Room temperature |
Experimental Protocols
This section details the step-by-step procedure for the HATU-mediated amide bond formation between this compound and a generic primary amine (R-NH2).
Materials and Reagents
-
This compound
-
Primary amine of interest (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Saturated sodium bicarbonate (NaHCO3) aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate)
Protocol for Amide Bond Formation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the primary amine (R-NH2) (1.1 eq) to the activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).
-
Monitoring: Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired product and consumption of the starting materials.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Azido-PEG12-amide conjugate.
Quantitative Data and Reaction Parameters
The following table provides a summary of the stoichiometric and reaction parameters for a typical conjugation reaction.
| Parameter | Value/Condition | Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Primary Amine (R-NH2) | 1.1 equivalents | A slight excess ensures complete consumption of the PEG linker. |
| HATU | 1.2 equivalents | Ensures efficient activation of the carboxylic acid. |
| DIPEA | 3.0 equivalents | Acts as a non-nucleophilic base to neutralize acids formed. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | A polar aprotic solvent is ideal for this reaction. |
| Temperature | Room Temperature | Mild conditions prevent degradation of sensitive substrates. |
| Reaction Time | 12-16 hours | Overnight reaction typically ensures completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
| Expected Outcome | ||
| Yield | >80% (typical) | Yields can vary depending on the amine substrate and purification. |
| Purity | >95% (after chromatography) | Purity should be assessed by LC-MS and/or NMR. |
Visualizations
Reaction Scheme
References
Application Notes and Protocols for Bioconjugation of Oligonucleotides using Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of oligonucleotides using Azido-PEG12-acid. This method is a cornerstone in the development of oligonucleotide therapeutics, diagnostics, and research tools, enabling the attachment of various functionalities such as fluorophores, targeting ligands, and therapeutic molecules.
Application Notes
The bioconjugation of oligonucleotides is a critical process for enhancing their therapeutic and diagnostic potential. The use of a polyethylene glycol (PEG) linker, specifically this compound, offers several advantages. The PEG component enhances the solubility and pharmacokinetic properties of the oligonucleotide, while the terminal azide and carboxylic acid groups provide versatile handles for subsequent conjugation reactions.[1]
The overall strategy involves a two-step process. First, an amino-modified oligonucleotide is reacted with an activated form of this compound, typically an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. This reaction introduces the azide-PEG12 linker onto the oligonucleotide. The second step involves the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to conjugate the azide-functionalized oligonucleotide to a molecule containing a terminal alkyne. This modular approach allows for the straightforward attachment of a wide array of molecules to the oligonucleotide.
Key Applications:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., peptides, antibodies, small molecules) to therapeutic oligonucleotides to enhance their delivery to specific cells or tissues.
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and diagnostic applications, such as in situ hybridization and flow cytometry.
-
Development of PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
-
Surface Immobilization: Covalent attachment of oligonucleotides to surfaces for the development of microarrays and biosensors.
Quantitative Data Summary
The efficiency of each step in the bioconjugation process is crucial for the overall yield and purity of the final product. The following table summarizes typical quantitative data gathered from various sources.
| Step | Parameter | Typical Value | Analysis Method |
| 1. Azide-PEG12-NHS Ester Coupling | Conjugation Efficiency | > 95% | HPLC, Mass Spectrometry |
| Yield of Azide-Oligonucleotide | ~80-95% | HPLC | |
| 2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conjugation Efficiency | Nearly quantitative (>98%) | HPLC, Mass Spectrometry |
| Yield of Final Conjugate | > 90% | HPLC | |
| Purification | Purity of Final Conjugate | > 95% | HPLC |
| Overall Process | Overall Yield | ~70-85% | UV-Vis Spectroscopy |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key experiments involved in the bioconjugation of oligonucleotides using this compound.
Protocol 1: Preparation of Azide-Functionalized Oligonucleotide
This protocol describes the reaction of an amino-modified oligonucleotide with Azido-PEG12-NHS ester.
Materials:
-
Amino-modified oligonucleotide (e.g., 5'-Amino-Modifier C6)
-
Azido-PEG12-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Nuclease-free water
-
Ethanol (70%, ice-cold)
-
3 M Sodium Acetate
Procedure:
-
Dissolve the Amino-Modified Oligonucleotide: Dissolve the amino-modified oligonucleotide in 0.1 M Sodium Bicarbonate buffer (pH 8.5) to a final concentration of 1 mM.
-
Prepare the Azido-PEG12-NHS Ester Solution: Immediately before use, dissolve the Azido-PEG12-NHS ester in anhydrous DMSO to a concentration of 100 mM.
-
Conjugation Reaction:
-
To the oligonucleotide solution, add a 20-fold molar excess of the Azido-PEG12-NHS ester solution.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours in the dark.
-
-
Purification by Ethanol Precipitation:
-
Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspend and Quantify: Resuspend the purified Azide-functionalized oligonucleotide pellet in nuclease-free water. Determine the concentration using UV-Vis spectroscopy at 260 nm.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized oligonucleotide and an alkyne-containing molecule.
Materials:
-
Azide-functionalized oligonucleotide (from Protocol 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (20 mM in nuclease-free water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in nuclease-free water)
-
Sodium Ascorbate solution (100 mM in nuclease-free water, freshly prepared)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized oligonucleotide (final concentration 50 µM)
-
Alkyne-containing molecule (2-fold molar excess over the oligonucleotide)
-
Nuclease-free water to adjust the final volume.
-
-
Prepare the Catalyst Premix: In a separate tube, mix:
-
2.5 µL of 20 mM CuSO₄ solution
-
5.0 µL of 50 mM THPTA solution
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Add 25 µL of freshly prepared 100 mM Sodium Ascorbate solution.
-
The final reaction volume should be 500 µL.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final oligonucleotide conjugate using HPLC or gel electrophoresis to remove unreacted components and the catalyst.
Protocol 3: Purification and Analysis by HPLC
This protocol describes the purification and analysis of the final oligonucleotide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude oligonucleotide conjugate from Protocol 2
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and the specific wavelength for the conjugated molecule (e.g., the absorbance maximum of a fluorescent dye).
-
-
Fraction Collection: Collect the peak corresponding to the desired conjugate.
-
Desalting: Desalt the collected fraction using a suitable method, such as a desalting column or ethanol precipitation.
-
Purity Assessment: Re-inject a small amount of the purified and desalted conjugate to confirm its purity by HPLC.
-
Characterization by Mass Spectrometry: Confirm the identity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected molecular weight.[2][3][4]
Visualizations
The following diagrams illustrate the key experimental workflows and chemical reactions described in these protocols.
Caption: Overall experimental workflow for oligonucleotide bioconjugation.
Caption: Chemical reactions for oligonucleotide bioconjugation.
References
- 1. Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.colby.edu [web.colby.edu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG12-acid: Applications and Protocols for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Azido-PEG12-acid is a versatile heterobifunctional linker that has emerged as a critical tool in the development of sophisticated drug delivery systems. Its unique structure, featuring a terminal azide group, a 12-unit polyethylene glycol (PEG) spacer, and a carboxylic acid, enables the precise engineering of targeted and effective therapeutic carriers. The azide group serves as a handle for "click chemistry," a set of highly efficient and bioorthogonal reactions, while the carboxylic acid allows for straightforward conjugation to amine-containing molecules and surfaces. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, reduces immunogenicity, and prolongs circulation time in the bloodstream.[1][2]
The primary applications of this compound in drug delivery revolve around the construction of:
-
Targeted Nanoparticles: this compound is widely used to functionalize the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and gold nanoparticles.[3] The carboxylic acid end can be activated to react with amine groups on the nanoparticle surface. The exposed azide group can then be used to attach targeting ligands, such as antibodies, peptides, or small molecules, via click chemistry. This strategy allows for the specific delivery of therapeutic payloads to diseased cells and tissues, minimizing off-target effects.[4]
-
Antibody-Drug Conjugates (ADCs): In the field of oncology, this compound serves as a linker to connect potent cytotoxic drugs to monoclonal antibodies that recognize tumor-specific antigens.[5] The antibody guides the drug to the cancer cells, where it is internalized, leading to targeted cell death. The PEG component of the linker can improve the pharmacokinetic properties of the ADC.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are novel therapeutic modalities that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. This compound can be used as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein, offering a powerful approach to target proteins that have been traditionally considered "undruggable."
The use of this compound in these applications offers several advantages, including precise control over the conjugation chemistry, enhanced stability of the resulting drug delivery system, and improved therapeutic outcomes.
Quantitative Data on Drug Delivery Systems
The following tables summarize representative quantitative data for nanoparticles functionalized with PEG linkers, similar in nature to this compound, for the delivery of common anticancer drugs.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Formulation Code | Drug | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PN4 | Paclitaxel | PSA-PEG | 231 ± 5 | 3.14 | -26.6 | |
| MNP-PEG | Doxorubicin | Iron Oxide-OA-PEG | 184 | - | - | |
| LCNPs | Paclitaxel | DSPE-PEG | ~150 | < 0.2 | ~ -30 | |
| PLD-100 | Doxorubicin | Liposome | 169 ± 19.8 | - | - |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of PEGylated Nanoparticles
| Formulation Code | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Drug Release (%) (Time) | Reference |
| PN4 | Paclitaxel | 70.52 ± 0.02 | 83.28 | 88.56 (12 hrs) | |
| MNP-PEG | Doxorubicin | ~10 | > 90 | ~40% (72 hrs) | |
| LCNPs | Paclitaxel | ~5 | > 90 | ~60% (120 hrs) | |
| PLD-100 | Doxorubicin | - | 64.7 ± 0.7 | ~20% (in response to RF) |
Experimental Protocols
Protocol 1: Functionalization of Nanoparticles with this compound
This protocol describes the general procedure for conjugating this compound to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (e.g., liposomes with amine-PEG lipids, or polymeric nanoparticles with surface amine groups)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane or centrifugal filter units for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to surface amine groups on nanoparticles) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the NHS ester of this compound.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4).
-
Add the activated this compound solution dropwise to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the Azido-PEG12-functionalized nanoparticles by dialysis against PBS to remove unreacted reagents or by using centrifugal filter units.
-
Collect the purified nanoparticles and store them at 4°C for further use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Ligand Conjugation
This protocol outlines the "click" reaction to conjugate an alkyne-modified targeting ligand to the azide-functionalized nanoparticles.
Materials:
-
Azido-functionalized nanoparticles
-
Alkyne-modified targeting ligand (e.g., peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Deionized water or PBS
Procedure:
-
Reaction Setup:
-
In a reaction tube, add the azido-functionalized nanoparticles to deionized water or PBS.
-
Add the alkyne-modified targeting ligand (typically 2-5 fold molar excess over the azide groups).
-
If using THPTA, add it to the mixture at a concentration of 5 times that of CuSO₄.
-
-
Initiation of Click Reaction:
-
Add a freshly prepared solution of sodium ascorbate (10 equivalents relative to CuSO₄).
-
Add CuSO₄ to the reaction mixture (final concentration typically 50-100 µM).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ligand-conjugated nanoparticles using dialysis, centrifugal filtration, or size exclusion chromatography to remove the copper catalyst, excess ligand, and other reagents.
-
Characterize the final targeted nanoparticles for size, zeta potential, and ligand conjugation efficiency.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate how drug delivery systems utilizing this compound can be designed to interfere with key cancer-related signaling pathways.
References
Application Notes and Protocols for Click Chemistry Reactions of Azido-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the use of Azido-PEG12-acid in two common types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is a versatile bifunctional linker containing a terminal azide group for click chemistry conjugation and a carboxylic acid for further functionalization, connected by a 12-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1][2][3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient reaction for covalently linking molecules containing azide and terminal alkyne functionalities. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt and a reducing agent.[5] The addition of a copper-stabilizing ligand can enhance reaction efficiency and prevent oxidative side reactions.
General Reaction Parameters for CuAAC
Successful CuAAC reactions with this compound depend on the careful optimization of several parameters. The following table summarizes typical reaction conditions.
| Parameter | Recommended Conditions | Notes |
| Reactants | This compound and an alkyne-functionalized molecule | A slight excess (1.1-1.5 equivalents) of one reactant can drive the reaction to completion. |
| Copper Source | Copper(II) sulfate (CuSO₄) | Typically used in concentrations ranging from 50 µM to 2 mM. |
| Reducing Agent | Sodium Ascorbate | Used in excess (e.g., 5-10 equivalents relative to copper) to maintain copper in the +1 oxidation state. A fresh solution should be prepared immediately before use. |
| Ligand | THPTA or BTTAA | Used in a 2:1 to 5:1 molar ratio with CuSO₄ to stabilize the Cu(I) catalyst and improve reaction kinetics. |
| Solvent | Aqueous buffers (e.g., PBS, phosphate buffer), DMSO, DMF, or mixtures | The choice of solvent depends on the solubility of the reactants. For biological molecules, aqueous buffers are preferred. |
| Temperature | Room temperature | The reaction is typically efficient at room temperature. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC, LC-MS, or HPLC. |
Experimental Protocol: CuAAC Conjugation of this compound to an Alkyne-modified Peptide
This protocol describes a general procedure for the conjugation of this compound to a peptide containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-modified peptide: 10 mM in deionized water or PBS.
-
CuSO₄: 100 mM in deionized water.
-
THPTA: 500 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 10 µL of 10 mM alkyne-modified peptide solution.
-
Add 12 µL of 10 mM this compound stock solution (1.2 equivalents).
-
Add PBS buffer to bring the total volume to 80 µL.
-
In a separate tube, prepare the catalyst premix by adding 2.5 µL of 100 mM CuSO₄ to 12.5 µL of 500 mM THPTA. Vortex briefly.
-
Add 15 µL of the catalyst premix to the reaction mixture.
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 1 M sodium ascorbate solution to the reaction mixture.
-
Gently vortex the tube to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
The crude reaction mixture can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography. For RP-HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. This bioorthogonal reaction is ideal for applications in living systems where the cytotoxicity of copper is a concern. The presence of a PEG linker has been shown to potentially increase SPAAC reaction rates.
General Reaction Parameters for SPAAC
The efficiency of SPAAC reactions is influenced by factors such as pH, temperature, and the specific strained alkyne used. The following table provides a summary of typical reaction conditions.
| Parameter | Recommended Conditions | Notes |
| Reactants | This compound and a DBCO- or BCN-functionalized molecule | A molar excess of one reactant (typically 1.5-3 fold) is often used to ensure complete conjugation. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF, or mixtures | The choice of solvent should ensure the solubility of both reactants. For biological applications, aqueous buffers are preferred. |
| pH | 7.0 - 8.5 | Higher pH values generally lead to faster reaction rates. |
| Temperature | Room temperature or 37°C | The reaction proceeds efficiently at physiological temperatures. |
| Reaction Time | 1-12 hours | Reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at ~310 nm, or by LC-MS and HPLC. |
Experimental Protocol: SPAAC Conjugation of this compound to a DBCO-labeled Protein
This protocol outlines a general procedure for conjugating this compound to a protein that has been functionalized with a DBCO moiety.
Materials:
-
This compound
-
DBCO-labeled protein
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 20 mM in DMSO.
-
DBCO-labeled protein: 1 mg/mL in azide-free PBS, pH 7.4.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 1 mg/mL DBCO-labeled protein solution.
-
Add a 3-fold molar excess of the 20 mM this compound stock solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Gently mix the solution by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification:
-
Remove excess this compound and other small molecules by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.
-
Reaction Workflow Diagrams
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Activating Azido-PEG12-Acid: A Detailed Guide for Researchers
Application Note
This document provides detailed protocols for the activation of the terminal carboxylic acid on Azido-PEG12-acid, a heterobifunctional linker commonly employed in bioconjugation and drug development. The activated PEG linker can then be conjugated to primary amine-containing molecules, such as proteins, peptides, or small molecule drugs. This guide outlines two robust activation methods: the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, and the highly efficient hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) coupling.
The choice of activation method depends on several factors, including the stability of the molecule to be conjugated, the desired reaction efficiency, and the available resources. This guide provides detailed experimental procedures, quantitative data for reaction setup, and protocols for the purification of the activated product. The included diagrams illustrate the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the processes.
Introduction to Carboxylic Acid Activation
Direct amide bond formation between a carboxylic acid and an amine is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of this compound must first be activated to a more reactive species that is susceptible to nucleophilic attack by an amine.
EDC/NHS Chemistry: This is a two-step process where EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS-ester. The NHS-ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and reacts efficiently with primary amines to form a stable amide bond.
HATU Chemistry: HATU is a uronium salt-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester. This method is known for its high efficiency, fast reaction times, and its ability to suppress side reactions, making it particularly suitable for demanding conjugations.
Experimental Protocols
Activation of this compound using EDC and NHS
This protocol describes the activation of this compound in both organic and aqueous solvent systems.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Protocol for Activation in Organic Solvent:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) to the solution and mix until dissolved.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours under an inert atmosphere (e.g., argon or nitrogen).
-
The activated Azido-PEG12-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated ester immediately.
Protocol for Activation in Aqueous Solvent:
-
Dissolve this compound (1 equivalent) in MES buffer (0.1 M, pH 4.5-6.0).
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-60 minutes.
-
The pH of the solution can then be raised to 7.2-7.5 for the subsequent conjugation reaction with the amine-containing molecule.
Table 1: Quantitative Data for EDC/NHS Activation of this compound
| Parameter | Organic Solvent Protocol | Aqueous Solvent Protocol |
| This compound | 1 equivalent | 1 equivalent |
| EDC | 1.2 equivalents | 1.5 equivalents |
| NHS | 1.2 equivalents | 1.5 equivalents |
| Solvent | Anhydrous DMF or DCM | 0.1 M MES Buffer, pH 4.5-6.0 |
| Reaction Time | 1-4 hours | 15-60 minutes |
| Temperature | Room Temperature | Room Temperature |
Activation of this compound using HATU
This protocol is performed in an organic solvent and is particularly useful for sensitive or sterically hindered substrates.
Materials:
-
This compound
-
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA or TEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 15-30 minutes to generate the activated OAt-ester.
-
The activated Azido-PEG12-OAt ester is now ready for immediate use in a conjugation reaction with an amine-containing molecule.
Table 2: Quantitative Data for HATU Activation of this compound
| Parameter | Protocol Details |
| This compound | 1 equivalent |
| HATU | 1.1 equivalents |
| Base (DIPEA/TEA) | 2-3 equivalents |
| Solvent | Anhydrous DMF |
| Reaction Time | 15-30 minutes |
| Temperature | Room Temperature |
Purification of the Activated Azido-PEG12-Ester and Final Conjugate
Purification is a critical step to remove excess reagents and byproducts. The choice of method depends on the properties of the final conjugate.
Dialysis:
-
Principle: Separates molecules based on size through a semi-permeable membrane.
-
Application: Ideal for removing small molecules like excess EDC, NHS, HATU, and their byproducts from a larger PEGylated conjugate (e.g., a protein conjugate).
-
Protocol:
-
Transfer the reaction mixture to a dialysis cassette or tubing with a suitable molecular weight cut-off (MWCO), typically 1-3 kDa for removing small reagents while retaining the PEGylated product.[1]
-
Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C.
-
Change the buffer 3-4 times over 24-48 hours to ensure complete removal of contaminants.
-
Size-Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic volume. Larger molecules elute first.
-
Application: Effective for removing unreacted this compound and other small molecules from a larger conjugate.[]
-
Protocol:
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with the desired buffer.
-
Load the reaction mixture onto the column.
-
Elute with the same buffer and collect fractions. The PEGylated conjugate will be in the earlier fractions.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity.
-
Application: Suitable for the purification of the activated Azido-PEG12-ester or smaller PEGylated molecules.[]
-
Protocol:
-
Use a C18 or C4 column.
-
Employ a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Monitor the elution profile using a UV detector.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Purification of Azido-PEG12-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Azido-PEG12-acid and its conjugates, crucial for ensuring the quality and reliability of subsequent applications in bioconjugation, drug delivery, and proteomics. The following sections detail various purification techniques, including chromatography and extraction methods, complete with experimental protocols and expected outcomes.
Introduction to Purification Strategies
This compound is a bifunctional linker containing an azide group for "click chemistry" and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Purification of these conjugates is essential to remove unreacted starting materials, catalysts, and side products, which can interfere with downstream applications. The choice of purification method depends on the scale of the synthesis, the nature of the conjugated molecule, and the required final purity. Common methods include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Liquid-Liquid Extraction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the purification of this compound conjugates using various methods. The actual yield and purity will depend on the specific reaction conditions and the nature of the conjugate.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Scale | Reference |
| Preparative RP-HPLC | >98% | 60-85% | mg to g | [2][3] |
| Flash Chromatography | 90-98% | 70-90% | mg to multi-g | [4] |
| Liquid-Liquid Extraction | Variable (often used as a preliminary step) | >90% | g to kg | [5] |
| Precipitation with MgCl2 | >95% | High | g to kg |
Purification Methodologies and Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for achieving high purity of this compound conjugates. It separates molecules based on their hydrophobicity.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the crude or purified product.
Instrumentation and Materials:
-
Analytical HPLC system with a UV detector (or ELSD/CAD for conjugates without a strong chromophore)
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile
-
Sample dissolved in a minimal amount of Mobile Phase A or a compatible solvent (e.g., DMSO, DMF)
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-20 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Maintain 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate for 5-10 minutes before the next injection.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for amide bonds, or a wavelength specific to the conjugate).
Protocol 2: Preparative RP-HPLC for Purification
This protocol is for purifying milligram to gram quantities of the conjugate.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Crude sample dissolved in a minimal volume of a suitable solvent and filtered.
Procedure:
-
Develop an optimized gradient based on the analytical method. A shallower gradient around the elution time of the target compound will improve resolution.
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Load the dissolved and filtered crude sample onto the column.
-
Run the preparative gradient and collect fractions based on the UV chromatogram.
-
Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Diagram: RP-HPLC Purification Workflow
Caption: Workflow for the purification of this compound conjugates by RP-HPLC.
Flash Chromatography
Flash chromatography on silica gel can be a cost-effective method for purifying less polar this compound conjugates on a larger scale. However, the high polarity of many PEG compounds can make this challenging.
Protocol 3: Flash Chromatography Purification
Instrumentation and Materials:
-
Flash chromatography system or glass column
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Isopropanol (IPA), Chloroform (CHCl3), Ammonium Hydroxide (NH4OH)
-
TLC plates (silica gel 60 F254) and developing chamber
-
Stain for visualization (e.g., potassium permanganate or iodine)
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the crude material on a TLC plate.
-
Develop the TLC plate in various solvent systems to find one that gives good separation (Rf of the target compound between 0.2-0.4).
-
Suggested solvent systems for polar PEG compounds:
-
1-10% gradient of 1:1 Ethanol/Isopropanol in Chloroform
-
1-10% Methanol in Dichloromethane
-
For very polar or basic compounds: 1-10% of a (10% NH4OH in Methanol) solution in Dichloromethane
-
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent, then adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with the chosen solvent system, either isocratically or with a shallow gradient of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified conjugate.
-
Diagram: Flash Chromatography Decision Tree
Caption: Decision workflow for purification by flash chromatography.
Extraction and Precipitation
For larger scale purifications or as a preliminary clean-up step, extraction and precipitation can be effective. A novel method involves the complexation of PEG-containing molecules with magnesium chloride to facilitate their precipitation as solids.
Protocol 4: Purification by Precipitation with MgCl₂
This method is particularly useful for PEG-acid compounds that are oils or gels, transforming them into handleable solids.
Instrumentation and Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Dichloromethane (DCM)
-
Heptane or other anti-solvent
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude this compound conjugate in a suitable solvent like Dichloromethane (DCM).
-
Add anhydrous Magnesium Chloride (MgCl₂) to the solution (approximately 1-2 equivalents relative to the PEG-acid).
-
Stir the mixture vigorously for 6-8 hours at room temperature. The oily product should form a solid complex with the MgCl₂.
-
Add an anti-solvent such as heptane to further promote precipitation.
-
Isolate the solid precipitate by filtration.
-
Wash the solid with the anti-solvent to remove non-polar impurities.
-
Dry the solid complex under vacuum.
-
The PEG-MgCl₂ complex can often be used directly in subsequent reactions. To recover the free PEG-acid, the complex can be dissociated by treatment with a suitable aqueous solution and subsequent extraction.
Conclusion
The purification of this compound conjugates is a critical step in their application. For high-purity requirements on a smaller scale, RP-HPLC is the method of choice. For larger quantities, flash chromatography can be effective, provided a suitable solvent system is identified. For process-scale purification, precipitation with magnesium chloride offers a promising and efficient alternative to chromatography. The choice of method should be guided by the scale of the reaction, the properties of the conjugate, and the purity required for the intended downstream application.
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]
- 3. Azido-PEG12-NHS ester, 2363756-50-5 | BroadPharm [broadpharm.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG12-acid reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in reactions involving Azido-PEG12-acid. The content is structured in a question-and-answer format to directly address common issues encountered during amide coupling and azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functionalities?
This compound is a heterobifunctional linker molecule. It features two primary reactive groups separated by a 12-unit polyethylene glycol (PEG) spacer. The key functionalities are:
-
An Azide group (-N₃): This group is used in "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[1][2][3]
-
A Carboxylic Acid group (-COOH): This group can be coupled with primary or secondary amines to form a stable amide bond. This reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.[1][4]
The PEG spacer is hydrophilic, which can improve the solubility of the resulting conjugate in aqueous media and reduce steric hindrance.
Q2: What are the most common reasons for low yield in this compound reactions?
Low yields in reactions with this compound can often be attributed to a few key factors:
-
Reagent Quality and Storage: The reagents, particularly the activated NHS ester of this compound and the copper(I) catalyst for CuAAC, can be sensitive to moisture and degradation. Proper storage at low temperatures (e.g., -20°C) and protection from light and moisture are crucial.
-
Presence of Water: Moisture can hydrolyze the activated NHS ester, rendering it inactive for amide coupling. For CuAAC reactions, water can also contribute to the oxidation of the Cu(I) catalyst. Using anhydrous solvents is highly recommended.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent choice can significantly impact reaction efficiency. For example, NHS ester coupling to amines is most efficient at a pH of 7-9.
-
Catalyst Inactivity (for CuAAC): The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state by oxygen in the reaction mixture is a common cause of low yield. This can be mitigated by using a reducing agent like sodium ascorbate and/or by working under an inert atmosphere.
-
Steric Hindrance: The accessibility of the reactive groups on your molecule of interest can be a limiting factor. The PEG linker on this compound helps to reduce steric hindrance, but it can still be a challenge with bulky molecules.
-
Improper Stoichiometry: The molar ratio of the reactants can influence the yield. An excess of one reagent may be necessary to drive the reaction to completion, but a large excess can also lead to side products and complicate purification.
Q3: How should I store this compound and its derivatives?
To maintain the reactivity of this compound and its activated forms (like the NHS ester), it is recommended to store them at -20°C in a dry and dark environment. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the reagent. For NHS esters, it is often recommended to prepare stock solutions immediately before use, as they are susceptible to hydrolysis.
Troubleshooting Guides
Section 1: Amide Coupling Reactions (Carboxylic Acid Functionality)
This section focuses on troubleshooting low yields when coupling the carboxylic acid of this compound with an amine-containing molecule, often after activation to an NHS ester.
Workflow for Amide Coupling with this compound
Caption: General workflow for the two-step amide coupling of this compound.
Troubleshooting Table for Low Yield in Amide Coupling
| Symptom | Potential Cause | Suggested Solution |
| No or very low product formation | Inactive NHS ester | The NHS ester is highly susceptible to hydrolysis. Use a freshly opened vial or a newly prepared NHS ester of this compound. Ensure all solvents (e.g., DMF, DMSO) are anhydrous. |
| Ineffective activation of carboxylic acid | If preparing the NHS ester in situ, ensure your EDC and NHS are fresh and have been stored properly in a desiccator. | |
| Incorrect pH for coupling | The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9. Ensure your reaction buffer is within this range. Avoid buffers containing primary amines like Tris or glycine, as they will compete for the NHS ester. | |
| Low to moderate yield | Hydrolysis of activated ester during reaction | Minimize the reaction time as much as possible while still allowing for product formation. Monitor the reaction progress by TLC or LC-MS. |
| Suboptimal stoichiometry | For reactions with proteins or antibodies, a 10- to 50-fold molar excess of the NHS ester may be required. For small molecules, start with a smaller excess (e.g., 1.5-3 equivalents) and optimize from there. | |
| Steric hindrance | The PEG spacer is designed to minimize this, but for very hindered amines, consider increasing the reaction temperature (e.g., from room temperature to 37°C) or prolonging the reaction time. Be mindful of the stability of your amine-containing molecule at higher temperatures. | |
| Multiple products observed (e.g., on LC-MS or gel) | Reaction with multiple amine sites | If your target molecule has multiple primary amines, you may get a mixture of products with varying degrees of labeling. To favor mono-conjugation, try reducing the molar excess of the Azido-PEG12-NHS ester. |
| Side reactions | Ensure the purity of your starting materials. Impurities in the amine-containing molecule could lead to side products. |
Section 2: Azide-Alkyne Cycloaddition Reactions ("Click Chemistry")
This section addresses issues related to low yields in both Copper(I)-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloadditions.
Workflow for Azide-Alkyne Cycloaddition
Caption: Comparison of CuAAC and SPAAC pathways for azide-alkyne cycloaddition.
Troubleshooting Table for Low Yield in Azide-Alkyne Cycloaddition
| Symptom | Reaction Type | Potential Cause | Suggested Solution |
| No or very low product formation | CuAAC | Inactive Copper(I) Catalyst | The Cu(I) catalyst is easily oxidized to inactive Cu(II). Prepare the Cu(I) catalyst solution fresh. Use a reducing agent like sodium ascorbate (typically in excess) to maintain the copper in the +1 oxidation state. Degas your solvents and reaction mixture to remove oxygen. |
| Inhibitors in the reaction mixture | Some compounds can inhibit the copper catalyst. Ensure your starting materials are pure. If possible, purify the this compound conjugate after the amide coupling step, before proceeding to the click reaction. | ||
| SPAAC | Low reactivity of the strained alkyne | The reactivity of strained alkynes can vary. Ensure you are using a sufficiently reactive alkyne (e.g., DBCO, BCN). The reaction kinetics of SPAAC are generally slower than CuAAC, so longer reaction times (4-24 hours) may be necessary. | |
| Low to moderate yield | CuAAC | Insufficient catalyst or ligand | The concentration of the copper catalyst can be critical. A typical starting point is 100-200 µM. Using a copper-stabilizing ligand, such as THPTA, can improve the reaction rate and protect biomolecules from oxidative damage. |
| Suboptimal pH | While CuAAC is tolerant of a wide pH range, the optimal pH is often between 4 and 7. | ||
| SPAAC | Suboptimal pH or buffer | SPAAC reaction rates can be influenced by pH and the buffer system. Higher pH values (up to 10) can sometimes increase the reaction rate, depending on the buffer. Consider screening different buffer systems (e.g., PBS, HEPES, borate) to find the optimal conditions for your specific reactants. | |
| Steric Hindrance | The PEG linker helps, but if the azide or alkyne is in a sterically hindered environment, the reaction can be slow. Increasing the reaction temperature (e.g., to 37°C) or the concentration of the reactants can help improve the yield. | ||
| Both | Solubility issues | Ensure both reactants are fully dissolved in the reaction solvent. The PEG chain on this compound enhances water solubility, but if your alkyne-containing molecule is poorly soluble, consider using a co-solvent like DMSO or DMF. Keep the percentage of organic solvent low (ideally <10%) if working with sensitive biomolecules. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound with a Primary Amine
This protocol describes a general two-step process: first, the activation of the carboxylic acid to an NHS ester, and second, the coupling with an amine-containing molecule.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-containing molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of this compound (Preparation of NHS ester):
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, protected from moisture. The progress of the activation can be monitored by TLC or LC-MS.
-
-
Coupling to the Amine-containing Molecule:
-
In a separate vial, dissolve your amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.4).
-
Slowly add the activated Azido-PEG12-NHS ester solution to the amine solution. A 10-20 fold molar excess of the NHS ester is often used for protein labeling.
-
Incubate the reaction at room temperature for 1-2 hours or on ice for 2-4 hours. The optimal time may vary depending on the reactants.
-
Monitor the reaction by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Quenching and Purification:
-
Quench any unreacted NHS ester by adding a quenching solution (e.g., Tris-HCl or glycine).
-
Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction.
Materials:
-
Azido-PEG12-conjugate
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand (optional, e.g., THPTA)
-
Reaction Buffer (e.g., PBS, pH 7.0)
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the Azido-PEG12-conjugate and the alkyne-containing molecule (typically a 1.2 to 2-fold excess of the alkyne) in the reaction buffer.
-
If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Add the CuSO₄ (with or without ligand) to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction is often protected from light.
-
Monitor the reaction progress by an appropriate technique (e.g., LC-MS, gel electrophoresis).
-
-
Purification:
-
Purify the final product to remove the copper catalyst and unreacted starting materials. This can be achieved by using a copper-chelating resin, followed by dialysis, size-exclusion chromatography, or HPLC.
-
Data Summary Tables
Table 1: Key Parameters for this compound Amide Coupling
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF, DMSO | Prevents hydrolysis of the activated NHS ester. |
| Activating Agents | EDC/NHS | A common and effective method for activating carboxylic acids for amine coupling. |
| pH for Coupling | 7.0 - 9.0 | Optimal range for the reaction of NHS esters with primary amines. |
| Molar Excess of NHS Ester (vs. Amine) | Small Molecules: 1.5 - 3xProteins: 10 - 50x | Drives the reaction to completion. The required excess depends on the concentration and reactivity of the amine. |
| Reaction Temperature | Room Temperature (or 4°C for sensitive molecules) | A good balance between reaction rate and stability of the reactants. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion. Monitor for optimal timing. |
Table 2: Comparison of CuAAC and SPAAC for Azide-PEG12-acid Reactions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Requires a Copper(I) catalyst. | No catalyst is required. |
| Biocompatibility | The copper catalyst can be cytotoxic, limiting its use in living systems. | Excellent biocompatibility, suitable for in vivo applications. |
| Reaction Rate | Generally very fast, often complete within 1-4 hours. | Slower than CuAAC, may require 4-24 hours. The rate is highly dependent on the structure of the strained alkyne. |
| Reaction Conditions | Aqueous buffers, pH 4-7. Requires a reducing agent (e.g., sodium ascorbate). | Aqueous buffers, a wider pH range can be tolerated. Higher pH can sometimes accelerate the reaction. |
| Key for High Yield | Maintaining an active Cu(I) catalyst (use of reducing agents, degassing). | Use of a highly reactive strained alkyne (e.g., DBCO, BCN), and potentially longer reaction times. |
| Purification | Requires removal of the copper catalyst. | No need to remove a metal catalyst, which can simplify purification. |
References
Side reactions of Azido-PEG12-acid and how to avoid them
Welcome to the Technical Support Center for Azido-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound and its derivatives in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a bifunctional linker used in bioconjugation and drug delivery. Its two primary reactive functionalities are:
-
An azide group , which is used in "click chemistry" reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate with alkyne-containing molecules.[1]
-
A carboxylic acid group , which can be coupled to primary or secondary amines on proteins, peptides, or other molecules to form stable amide bonds. This is often achieved by activating the carboxylic acid with EDC and NHS (or Sulfo-NHS).[2]
Q2: What is the difference between this compound and Azido-PEG12-NHS ester?
This compound has a terminal carboxylic acid. To react it with an amine, you must first activate the carboxylic acid, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS). Azido-PEG12-NHS ester is a pre-activated form of the molecule where the carboxylic acid has already been converted to an NHS ester. This makes it ready to react directly with amines, simplifying the conjugation procedure. However, NHS esters are susceptible to hydrolysis, especially in aqueous solutions, and must be used promptly after dissolution.
Q3: My Azido-PEG12-NHS ester failed to conjugate to my protein. What are the likely causes?
The most common reason for low or no conjugation is the hydrolysis of the NHS ester. The NHS ester is moisture-sensitive and has a limited half-life in aqueous buffers, which is highly pH-dependent. Other potential causes include:
-
Suboptimal pH: The ideal pH for NHS ester reactions with amines is between 7.2 and 8.5.
-
Buffer incompatibility: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.
-
Steric hindrance: If the amine on your target molecule is not easily accessible, the reaction may be inefficient.
-
Improper storage: The Azido-PEG12-NHS ester should be stored at -20°C and protected from moisture.
Q4: I am performing a CuAAC reaction and getting a low yield. What can I do to improve it?
Low yields in CuAAC reactions can be due to several factors:
-
Copper (I) oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. Using a reducing agent like sodium ascorbate and a stabilizing ligand such as THPTA or TBTA is crucial.
-
Poor ligand choice: For reactions in aqueous media, the water-soluble ligand THPTA is generally more effective than TBTA.
-
Reactant solubility: Ensure that both your azide and alkyne-containing molecules are fully dissolved in the reaction solvent. The use of co-solvents like DMSO or DMF may be necessary.
-
Insufficient reagents: A slight excess of one of the reactants (typically the less precious one) can help drive the reaction to completion.
Q5: Can the azide group on this compound have side reactions?
Yes, the most common side reaction of the azide group is its reduction to a primary amine. This can occur in the presence of reducing agents, particularly phosphines like triphenylphosphine (PPh₃) in what is known as the Staudinger reaction. Certain conditions with other reducing agents, like TCEP, can also lead to azide reduction. If your experimental workflow involves such reagents, you should perform those steps before introducing the azide moiety or use a protected azide.
Troubleshooting Guides
Issue 1: Low Yield in Amine Coupling with this compound (via EDC/NHS)
If you are experiencing low conjugation efficiency when coupling the carboxylic acid of this compound to an amine, consider the following:
| Potential Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | Ensure your EDC and NHS/Sulfo-NHS are fresh and have been stored properly (desiccated at -20°C). Prepare EDC and NHS solutions immediately before use, as EDC is prone to hydrolysis. Perform the activation step in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 4.7-6.0) for optimal EDC/NHS chemistry. |
| Hydrolysis of NHS Ester Intermediate | After the activation step, proceed immediately to the amine coupling step. Increase the pH of the reaction mixture to 7.2-8.5 for the reaction with the amine. |
| Suboptimal Reaction pH for Amine Coupling | The optimal pH is a balance between amine reactivity (higher at higher pH) and NHS ester stability (lower at higher pH). Start with a pH of 8.3-8.5 for the amine coupling step. |
| Competing Nucleophiles in Buffer | Ensure your coupling buffer does not contain primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate buffer. |
| Low Reactant Concentration | Increase the concentration of your amine-containing molecule and/or the this compound. |
Issue 2: Unintended Reduction of the Azide Group
If you suspect your azide group has been reduced to an amine, here's how to troubleshoot:
| Potential Cause | Troubleshooting Steps |
| Presence of Phosphines (e.g., PPh₃, TCEP) | Avoid using phosphine-based reducing agents in the presence of your azide-functionalized molecule. If a reduction step is necessary, consider alternative reducing agents that are less reactive towards azides, or perform the reduction before introducing the azide. |
| Staudinger Reaction | This reaction between a phosphine and an azide is often quantitative and results in an amine. If you are intentionally performing a Staudinger reduction, this is the expected outcome. If it is unintentional, you must remove the phosphine from your reaction. |
| Confirmation of Azide Reduction | You can use analytical techniques like mass spectrometry to confirm the mass change corresponding to the conversion of an azide (-N₃) to an amine (-NH₂). |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters
This table summarizes the effect of pH on the stability of NHS esters in aqueous solutions. As the pH increases, the rate of hydrolysis significantly increases, reducing the half-life of the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives
This table illustrates the kinetics of the desired amidation reaction versus the competing hydrolysis reaction for a model NHS ester at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at a slightly basic pH.
| pH | Amidation Half-life (minutes) | Hydrolysis Half-life (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
Experimental Protocols
Protocol 1: Two-Step Amine Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound and subsequent coupling to an amine-containing molecule.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS (or NHS) to room temperature before opening.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a "Coupling Buffer" (e.g., PBS, pH 7.2-8.5).
-
Prepare a "Quenching Solution" (e.g., 1 M Tris-HCl, pH 8.5).
-
Immediately before use, dissolve EDC and Sulfo-NHS in Activation Buffer to the desired concentration (e.g., 10 mg/mL each).
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions. A typical molar ratio is 1:2:5 (this compound:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-containing Molecule:
-
Dissolve your amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Add the Quenching Solution to stop the reaction and incubate for 15 minutes.
-
Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove excess reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for a CuAAC reaction.
-
Reagent Preparation:
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent (e.g., a mixture of water and DMSO or t-BuOH).
-
Prepare stock solutions of:
-
Copper (II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
THPTA ligand in water (e.g., 50 mM).
-
Sodium ascorbate in water (prepare fresh, e.g., 100 mM).
-
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and this compound (typically a 1:1.2 molar ratio).
-
Prepare a catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture. Final concentrations are typically in the range of 50-250 µM for copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation and Purification:
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purify the product using an appropriate method to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Reaction pathways and potential side reactions of this compound.
Caption: Troubleshooting workflow for low yield in NHS ester conjugation.
Caption: General experimental workflow for a CuAAC reaction.
References
Azido-PEG12-acid solubility issues in reaction buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG12-acid, focusing on solubility issues in reaction buffers and related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule used in bioconjugation and drug delivery.[1][2] It features a 12-unit polyethylene glycol (PEG) spacer that enhances solubility and provides flexibility.[1][2] One end of the linker has an azide group for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The other end has a carboxylic acid group that can be coupled with primary amines to form stable amide bonds. Its primary applications include linking molecules to proteins, peptides, or nanoparticles, and in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the general solubility properties of this compound?
This compound is generally soluble in water and aqueous buffers due to its hydrophilic PEG spacer. It is also soluble in many common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methylene chloride, and acetonitrile. However, its solubility in alcohols and toluene is lower.
Q3: I am observing precipitation of this compound in my aqueous reaction buffer. What could be the cause?
Several factors can contribute to the precipitation of this compound in aqueous buffers:
-
High Concentration: While water-soluble, exceeding the solubility limit of this compound at a given temperature and pH can lead to precipitation.
-
Low Temperature: The solubility of some PEG compounds can decrease at lower temperatures.
-
pH Effects: The protonation state of the terminal carboxylic acid is pH-dependent. At pH values below its pKa (typically around 4.5), the carboxylic acid is protonated and less soluble in aqueous solutions.
-
"Salting-Out" Effect: High concentrations of certain salts in the buffer can decrease the solubility of PEG compounds. This effect is more pronounced with salts that have a high charge density.
-
Buffer Composition: While common buffers like phosphate-buffered saline (PBS) are generally compatible, extreme buffer conditions or the presence of certain additives could affect solubility.
Q4: How can I improve the solubility of this compound in my reaction?
To improve the solubility of this compound, consider the following strategies:
-
Prepare a Concentrated Stock Solution: Dissolve the this compound in an organic solvent like DMSO or DMF first, and then add it to your aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your downstream applications and does not exceed recommended levels (typically <10%).
-
Adjust the pH: For reactions involving the carboxylic acid group, maintaining a pH above the pKa of the carboxylic acid (pH > 6) will keep it in its more soluble deprotonated (carboxylate) form. For reactions involving the azide group, the pH should be maintained within the optimal range for the specific click chemistry reaction being performed (typically pH 7-8.5 for CuAAC).
-
Gentle Warming: Gently warming the solution can help dissolve the PEG linker. However, be mindful of the thermal stability of your other reactants.
-
Optimize Buffer Concentration: If you suspect a "salting-out" effect, try reducing the salt concentration of your buffer if your experimental design allows.
Q5: How should I store this compound?
This compound should be stored at -20°C in a dry, dark environment. It is important to prevent exposure to moisture. Before use, allow the vial to warm to room temperature before opening to avoid condensation of moisture onto the product. Stock solutions in anhydrous solvents can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | - High concentration of this compound.- Low temperature of the buffer.- pH of the buffer is too low.- "Salting-out" effect from high salt concentration in the buffer. | - Prepare a stock solution in DMSO or DMF and add it to the reaction mixture.- Gently warm the buffer to aid dissolution.- Adjust the pH of the buffer to be above the pKa of the carboxylic acid (pH > 6).- Reduce the salt concentration of the buffer if possible. |
| Low or no reaction with an amine-containing molecule | - Inefficient activation of the carboxylic acid.- Hydrolysis of the activated ester (e.g., NHS-ester).- Presence of primary amine-containing buffers (e.g., Tris, Glycine).- Steric hindrance. | - Ensure optimal pH for EDC/NHS activation (pH 4.5-6.0).- Use freshly prepared EDC and NHS solutions.- Perform the reaction in an amine-free buffer such as PBS, MES, or HEPES.- Consider a longer PEG spacer if steric hindrance is suspected. |
| Low or no "click" reaction with an alkyne-containing molecule | - Inactive copper catalyst.- Insufficient reducing agent.- Presence of chelating agents in the buffer.- Degradation of the azide group. | - Use a stabilizing ligand for the copper(I) catalyst (e.g., THPTA).- Use a fresh solution of the reducing agent (e.g., sodium ascorbate).- Avoid buffers containing strong chelators like EDTA.- Ensure proper storage of this compound to prevent degradation. |
| Difficulty purifying the final conjugate | - Excess unreacted this compound.- Presence of reaction byproducts. | - Use size-exclusion chromatography (SEC) or dialysis to remove excess linker and byproducts.- Optimize the stoichiometry of the reactants to minimize excess reagents. |
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent/Buffer | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | Commonly used reaction buffer. |
| DMSO (Dimethyl sulfoxide) | Soluble | Recommended for preparing concentrated stock solutions. |
| DMF (Dimethylformamide) | Soluble | Recommended for preparing concentrated stock solutions. |
| Methylene Chloride | Soluble | |
| Acetonitrile | Soluble | |
| Alcohols (e.g., Ethanol, Methanol) | Less Soluble | |
| Toluene | Less Soluble | |
| Diethyl Ether | Insoluble |
Experimental Protocols
Protocol 1: Amine Coupling using EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the amine-containing molecule in Coupling Buffer at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Azido-PEG12-NHS ester solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of this compound and an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in water or DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
-
Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 1-2 minutes.
-
-
Click Reaction:
-
In a reaction tube, dissolve the this compound (1.2 equivalents) and the alkyne-functionalized molecule (1 equivalent) in the Reaction Buffer.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography) to remove the copper catalyst and excess reagents.
-
Visualizations
Caption: Experimental workflow for amine coupling of this compound.
References
Technical Support Center: Catalyst Selection for Azido-PEG12-acid Click Chemistry
Welcome to the technical support center for Azido-PEG12-acid click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on catalyst selection, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of click chemistry reactions applicable to this compound?
There are two main types of click chemistry reactions suitable for conjugating this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a robust and widely used reaction that employs a copper(I) catalyst to unite an azide with a terminal alkyne, forming a stable triazole linkage.[1][2][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide.[5] It is particularly advantageous for biological applications where copper toxicity is a concern.
Q2: How do I choose between CuAAC and SPAAC for my experiment with this compound?
The choice between CuAAC and SPAAC depends on the specific requirements of your experiment, particularly the sensitivity of your biomolecules to copper.
-
Choose CuAAC when:
-
You are working with molecules that are not sensitive to copper.
-
Cost is a significant consideration, as the reagents for CuAAC are generally less expensive than strained alkynes.
-
You require a very high reaction rate, as CuAAC can be extremely fast under optimized conditions.
-
-
Choose SPAAC when:
-
You are working with living cells, proteins, or other biological systems where copper toxicity is a concern.
-
You need a bioorthogonal reaction with minimal side reactions.
-
Simplicity is a priority, as SPAAC does not require the preparation of a catalyst solution.
-
Q3: What is the role of a ligand in CuAAC reactions?
Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), play a crucial role in CuAAC reactions by:
-
Stabilizing the Cu(I) oxidation state: This prevents the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, which is a common cause of reaction failure.
-
Accelerating the reaction rate: Ligands can significantly increase the efficiency of the cycloaddition.
-
Protecting biomolecules: In bioconjugation, ligands can chelate the copper ion, reducing its potential to damage sensitive biomolecules like proteins.
Q4: Can I use this compound in aqueous solutions?
Yes, both CuAAC and SPAAC reactions with this compound can be performed in aqueous buffers. The PEG linker enhances the water solubility of the molecule. For CuAAC, water-soluble ligands like THPTA are recommended for reactions in aqueous media.
Catalyst and Reaction Condition Selection
The following diagram provides a logical workflow for selecting the appropriate click chemistry method and catalyst for your this compound conjugation.
Caption: A workflow for selecting the appropriate click chemistry method.
Troubleshooting Guides
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Oxidation of Cu(I) catalyst to inactive Cu(II) | 1. Degas all solutions thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) before adding the copper catalyst. 2. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used. 3. Prepare the sodium ascorbate solution fresh immediately before use. 4. Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation. |
| Poor quality or degraded reagents | 1. Verify the purity of your this compound and alkyne substrate using appropriate analytical methods (e.g., NMR, MS). 2. Use high-purity copper sulfate and sodium ascorbate. |
| Suboptimal reaction conditions | 1. Optimize the concentration of reactants. A slight excess of the azide or alkyne may improve the yield. 2. Ensure the pH of the reaction buffer is within the optimal range (typically pH 7-8.5 for bioconjugation). 3. Increase the reaction temperature if the stability of your molecules allows. Even a modest increase can improve reaction rates. |
| Steric hindrance | 1. If conjugating to a large biomolecule, the azide or alkyne moiety may be sterically hindered. Consider using a longer PEG linker on either the azide or alkyne to increase accessibility. |
| Inhibition by reaction components | 1. Avoid using buffers containing components that can chelate copper, such as Tris. Phosphate buffers are generally a good choice. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Suboptimal reaction conditions | 1. Optimize the pH of the reaction buffer. Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent. 2. Increase the reaction temperature (e.g., from room temperature to 37°C), being mindful of the thermal stability of your biomolecules. 3. Increase the concentration of the reactants. |
| Steric hindrance | 1. The PEG linker on this compound helps to reduce steric hindrance. However, if the alkyne is on a bulky molecule, consider a longer linker on the alkyne as well. The presence of a PEG linker has been shown to enhance reaction rates. |
| Poor solubility of reactants | 1. While this compound is water-soluble, your strained alkyne may have limited aqueous solubility. The addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can improve solubility. Keep the percentage of organic solvent low to avoid denaturation of biomolecules. |
| Buffer effects | 1. The choice of buffer can influence reaction kinetics. For example, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases. |
The following diagram outlines a general workflow for troubleshooting low-yield click chemistry reactions.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific alkyne substrate.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Degassing equipment (e.g., nitrogen or argon line)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM stock solution of this compound in water.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Immediately before use , prepare a 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the this compound is often beneficial.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Catalyst Premix:
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 molar ratio of Cu:THPTA is common. Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the degassed reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, or until completion is confirmed by an appropriate analytical method (e.g., LC-MS, TLC).
-
-
Purification:
-
Purify the PEGylated product. Due to the properties of the PEG chain, purification can be challenging. Techniques such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC may be required.
-
General Protocol for SPAAC with this compound and a DBCO-alkyne
This protocol is a general guideline and should be optimized for your specific reactants.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the this compound in the reaction buffer to the desired concentration.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer containing the azide. The final concentration of the organic solvent should be kept low (typically <10%) to avoid issues with biomolecule stability.
-
-
Reaction:
-
Mix the solutions of the azide and the DBCO-alkyne. A slight molar excess (e.g., 1.5-10 fold) of one of the components can be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.
-
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at around 310 nm.
-
-
Purification:
-
Remove any unreacted starting materials using an appropriate purification method such as dialysis, size-exclusion chromatography (SEC), or HPLC.
-
Quantitative Data Summary
Influence of Buffer and pH on SPAAC Reaction Rates
The following table summarizes the effect of different buffers and pH on the second-order rate constants for a model SPAAC reaction. This data can help in selecting the optimal buffer system for your experiment.
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7.2 | 0.32–0.85 |
| HEPES | 7.0 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
| Borate | 10 | up to 1.18 |
Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.
Recommended Reagent Concentrations for CuAAC
This table provides a starting point for reagent concentrations in a typical CuAAC bioconjugation reaction.
| Reagent | Recommended Concentration/Ratio |
| Alkyne-Biomolecule | 1 equivalent (limiting reagent) |
| This compound | 1.1 - 1.5 equivalents |
| CuSO₄ | 0.05 - 0.25 mM |
| Ligand (e.g., THPTA) | 5 equivalents relative to CuSO₄ |
| Sodium Ascorbate | 5 - 10 equivalents relative to CuSO₄ |
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Purification Maze: A Technical Guide to Removing Excess Azido-PEG12-acid
TOWER, CA – November 29, 2025 – For researchers and drug development professionals working with bioconjugation, the successful attachment of linker molecules like Azido-PEG12-acid is only half the battle. The subsequent removal of unreacted, excess linker is a critical step to ensure the purity, safety, and efficacy of the final product. This technical support center provides a comprehensive guide to troubleshooting and navigating the challenges of purifying your conjugated molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal crucial?
This compound is a bifunctional linker containing an azide group for "click chemistry" reactions and a carboxylic acid for amide bond formation. The polyethylene glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the conjugated molecule.[1] After conjugation, any remaining, unreacted this compound can interfere with downstream applications and analytics, making its thorough removal essential for obtaining a pure and well-defined bioconjugate.
Q2: What are the primary methods for removing excess this compound?
The most effective methods for removing small, unconjugated linkers like this compound from larger biomolecules are based on significant differences in size and physicochemical properties. The primary techniques include:
-
Size-Exclusion Chromatography (SEC): A rapid and effective method that separates molecules based on their size.[2][3][4][5]
-
Dialysis and Tangential Flow Filtration (TFF): These methods utilize semi-permeable membranes with a specific molecular weight cutoff (MWCO) to separate molecules of different sizes.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and other smaller biomolecules.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their net charge.
Q3: How do I choose the most suitable purification method for my experiment?
The optimal purification strategy depends on several factors, including the size and stability of your target biomolecule, the required level of purity, the sample volume, and the available equipment. The following decision-making workflow can help guide your selection.
Quantitative Comparison of Purification Methods
The efficiency of removing small PEG linkers can vary between different techniques. While exact numbers depend on the specific biomolecule and experimental conditions, the following table provides a general comparison.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Size-Exclusion Chromatography (SEC) | >95% | >90% | Fast, gentle, and effective for large size differences. | Potential for sample dilution; resolution may be limited for molecules of similar size. |
| Dialysis / TFF | >90% | >85% | Can handle large volumes; cost-effective. | Time-consuming; risk of sample loss due to non-specific binding to the membrane. |
| Reverse-Phase HPLC (RP-HPLC) | >98% | 70-90% | High resolution; excellent for peptides and small proteins. | Can be denaturing for some proteins; requires more complex equipment. |
| Ion-Exchange Chromatography (IEX) | >95% | >85% | High resolution based on charge; can separate isoforms. | Requires a charge difference between the conjugate and impurities. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This protocol is ideal for the rapid removal of this compound from proteins and other large biomolecules.
Materials:
-
Pre-packed desalting column (e.g., PD-10) or SEC column
-
Equilibration/elution buffer (e.g., PBS)
-
Fraction collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the elution buffer. This ensures the removal of any storage solutions and proper conditioning of the stationary phase.
-
Sample Loading: Apply the conjugation reaction mixture to the top of the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.
-
Elution: Begin elution with the equilibration buffer and start collecting fractions immediately. The larger conjugated biomolecule will elute first, followed by the smaller, unconjugated this compound.
-
Fraction Analysis: Analyze the collected fractions for the presence of your target molecule (e.g., by measuring absorbance at 280 nm for proteins) to identify and pool the fractions containing the purified conjugate.
Protocol 2: Dialysis
This protocol is suitable for removing small molecules like this compound from larger biomolecules, especially for larger sample volumes where some dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO) (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS)
-
Magnetic stir bar and stir plate
-
Beaker
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing or boiling.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette, leaving some space to accommodate potential volume changes.
-
Dialysis: Immerse the sealed dialysis tubing or cassette in a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate to ensure continuous mixing. Perform dialysis for several hours to overnight at 4°C.
-
Buffer Exchange: For optimal removal of the excess linker, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix or membrane: The biomolecule may be adsorbing to the purification materials. | For SEC, ensure the column is properly equilibrated. For dialysis, consider using a membrane material known for low protein binding, such as regenerated cellulose. |
| Precipitation of the conjugate: The buffer conditions may not be optimal for the solubility of the conjugated molecule. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Poor separation of the conjugate and excess linker | Inappropriate column or membrane selection: The separation matrix may not be suitable for the size difference between your molecules. | For SEC, use a desalting column with an appropriate exclusion limit for removing a small linker from a large protein. For dialysis, ensure the MWCO of the membrane is significantly smaller than your biomolecule but large enough to allow the this compound to pass through (e.g., 1-3 kDa). |
| Sample volume is too large for the SEC column: Overloading the column can lead to poor resolution. | The sample volume should not exceed 30% of the total column bed volume for optimal separation. | |
| Residual this compound detected after purification | Insufficient dialysis time or buffer exchange: The linker has not had enough time or a sufficient gradient to be removed. | Increase the dialysis duration and perform at least three buffer changes with a large volume of fresh buffer. |
| Inefficient separation by SEC: The elution profile may not be optimal for complete separation. | Optimize the flow rate and buffer composition for your SEC column to improve resolution. |
Analytical Methods for Purity Assessment
After purification, it is essential to assess the purity of the conjugated biomolecule and confirm the removal of excess this compound. Since the PEG linker lacks a strong UV chromophore, specialized detection methods may be required.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC or RP-HPLC can be used to separate the conjugate from any remaining free linker. Detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are effective for detecting non-UV active compounds like PEG.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the final conjugate and the absence of the free linker.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This method can be used to visualize the increase in molecular weight of the biomolecule after conjugation and to assess the overall purity of the sample.
References
- 1. This compound, 1167575-20-3 | BroadPharm [broadpharm.com]
- 2. PEGylated Human Serum Albumin: Review of PEGylation, Purification and Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 5. agilent.com [agilent.com]
Technical Support Center: Characterization of Azido-PEG12-acid Labeled Proteins
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with Azido-PEG12-acid for protein labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a chemical linker used for bioconjugation. It contains three key components:
-
An N-hydroxysuccinimide (NHS) ester group, which is not part of the "acid" name but is typically used to activate the carboxylic acid for reaction. This group reacts with primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues, forming a stable amide bond.
-
A polyethylene glycol (PEG) spacer arm (PEG12). This hydrophilic spacer enhances the water solubility of the conjugate and reduces the potential for aggregation.
-
An azide (N₃) group. This functional group is bioorthogonal, meaning it does not react with native biological molecules. It serves as a handle for a secondary "click chemistry" reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach a molecule of interest that contains an alkyne group.
Q2: What buffer systems are compatible with this compound labeling?
A2: The choice of buffer is critical. You must use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are commonly used.
-
Optimal pH: The reaction is highly pH-dependent. The optimal range for NHS ester reactions is typically between pH 7.2 and 8.5.
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. If your protein is in an incompatible buffer, a buffer exchange must be performed before labeling.
Q3: How will PEGylation affect my protein's behavior in SDS-PAGE?
A3: PEGylated proteins often migrate slower on SDS-PAGE than their actual molecular weight would suggest. The PEG chain can alter the protein's charge-to-mass ratio and hydrodynamic radius, leading to an apparent increase in molecular weight that is greater than the mass of the added PEG. This can result in smeared or broadened bands, which is a known interaction between PEG and the sodium dodecyl sulfate (SDS) in the gel system. For better resolution, Native PAGE can be a good alternative as it avoids the PEG-SDS interaction.
Q4: How can I determine the degree of labeling (DOL)?
A4: The degree of labeling, or the average number of PEG molecules per protein, is a critical parameter. Several methods can be used for its determination:
-
Mass Spectrometry (MS): ESI-MS is a powerful tool to measure the mass increase of the intact protein after labeling. The mass difference corresponds to the number of attached PEG linkers.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to quantitatively determine the degree of PEGylation by comparing the integrals of PEG-specific peaks to protein-specific peaks.
-
UV-Vis Spectroscopy: If the molecule you "click" to the azide has a chromophore, its absorbance can be used to quantify the amount of label relative to the protein concentration (measured at 280 nm).
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the molar mass of the protein-PEG conjugate.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
Q: My protein shows very little or no mass shift after the labeling reaction. What went wrong?
A: This is a common issue that can stem from several factors related to your reagents, buffer, or protein.
| Potential Cause | Troubleshooting Steps & Solutions |
| Hydrolysis of NHS Ester | The NHS ester on this compound is highly susceptible to hydrolysis in aqueous buffers, rendering it inactive. • Solution: Always prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. |
| Incorrect Buffer pH | The reaction is optimal between pH 7.2 and 8.5. If the pH is too low, the primary amines on the protein will be protonated and less nucleophilic. If the pH is too high, the NHS ester will hydrolyze rapidly. • Solution: Use a freshly calibrated pH meter to confirm your buffer is within the optimal range. A common choice is 0.1 M sodium bicarbonate at pH 8.3. |
| Presence of Competing Amines | Buffers like Tris or glycine contain primary amines that will react with the NHS ester, quenching the reaction. • Solution: Perform a buffer exchange into an amine-free buffer such as PBS before starting the labeling reaction. |
| Insufficient Molar Excess | The ratio of the labeling reagent to the protein may be too low. • Solution: Increase the molar excess of this compound. A common starting point is a 10- to 20-fold molar excess of the reagent over the protein. This may need to be optimized for your specific protein. |
| Inaccessible Amines on Protein | The primary amines on your protein's surface may be sterically hindered or buried within the protein's structure, making them inaccessible to the labeling reagent. • Solution: While difficult to address without protein engineering, you can try slightly altering the pH or buffer composition to induce minor conformational changes. Alternatively, consider labeling a different functional group if possible. |
Problem: Protein Precipitation or Aggregation
Q: My protein precipitated out of solution during or after the labeling reaction. How can I prevent this?
A: Precipitation can occur if the labeling process alters the protein's surface charge and solubility.
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-labeling | Modifying too many lysine residues can significantly change the protein's isoelectric point (pI) and lead to aggregation. • Solution: Reduce the molar excess of the this compound reagent used in the reaction. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| High Concentration of Organic Solvent | The labeling reagent is dissolved in DMSO or DMF. Adding too much organic solvent to the aqueous protein solution can cause denaturation and precipitation. • Solution: Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| Hydrophobic Reagent Properties | While the PEG spacer is designed to increase hydrophilicity, extensive modification can still lead to aggregation in some cases. • Solution: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down the reaction rate and potentially reduce aggregation. Also, ensure the protein concentration is not excessively high. |
Problem: Non-Specific Labeling or Unexpected Results in Analysis
Q: I'm seeing multiple bands or smears on my SDS-PAGE gel, or my mass spec data is too complex to interpret.
A: This often points to a heterogeneous mixture of labeled products or issues with the analytical technique itself.
| Potential Cause | Troubleshooting Steps & Solutions |
| Heterogeneous Labeling | NHS esters react with all accessible primary amines, leading to a population of proteins with varying numbers of PEG labels. • Solution: This is an inherent property of amine-reactive labeling. To achieve site-specific labeling, you would need to use alternative methods like incorporating an unnatural amino acid with a bioorthogonal handle. For analysis, use techniques like mass spectrometry to understand the distribution of species. |
| PEG-SDS Interaction | PEGylated proteins are known to run anomalously on SDS-PAGE, often appearing as broad or smeared bands. • Solution: Consider using Native PAGE, which avoids SDS and can provide better resolution for PEGylated conjugates. Alternatively, use a barium-iodide stain, which specifically stains PEG, to confirm that the smeared band contains your PEGylated protein. |
| Incomplete Quenching | If the reaction is not properly quenched, the remaining active NHS ester can react with other components in subsequent steps. • Solution: Ensure you add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM after the labeling reaction is complete to consume any unreacted reagent. |
Quantitative Data Summary
Table 1: Properties of this compound Labeling
| Parameter | Value / Condition | Notes |
| Target Functional Group | Primary Amines (-NH₂) | N-terminus, Lysine side chains |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Forms a stable amide bond |
| Bioorthogonal Handle | Azide (-N₃) | For subsequent "click chemistry" reactions |
| Mass Increase per Label | ~715.8 Da | C₃₁H₅₇N₅O₁₄ (Varies slightly by manufacturer) |
| Optimal Reaction pH | 7.2 - 8.5 | pH 8.3 is a common starting point |
| Recommended Molar Excess | 10 - 20 fold | Reagent to protein ratio; may require optimization |
| Reaction Time | 30-60 min at RT or 2 hours to overnight at 4°C | Temperature and time can be optimized |
Visualizing the Workflow and Chemistry
Technical Support Center: Long-Term Stability of Azido-PEG12-Acid Bioconjugates
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the long-term stability of Azido-PEG12-acid bioconjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of my this compound bioconjugate?
A1: The long-term stability of your bioconjugate is primarily influenced by three components: the biomolecule (e.g., protein, antibody), the this compound linker, and the storage conditions. Key factors include:
-
Temperature: Higher temperatures accelerate degradation. For long-term storage, temperatures of -20°C or -80°C are recommended.[1]
-
pH: The stability of both the biomolecule and the linker can be pH-dependent. The amide or ester bond formed from the carboxylic acid end of the linker is susceptible to hydrolysis at high or low pH.
-
Oxidation: The polyethylene glycol (PEG) chain can be susceptible to oxidative degradation, often initiated by trace metal ions or exposure to light.[2][3]
-
Light Exposure: Protect your bioconjugate from light, as it can accelerate oxidative degradation and potentially affect the azide group.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and degradation of the conjugated protein. It is advisable to store the bioconjugate in single-use aliquots.
Q2: What are the expected degradation pathways for an this compound bioconjugate?
A2: Degradation can occur at three main sites: the biomolecule, the PEG linker, and the azide functional group.
-
Biomolecule Degradation: This includes denaturation, aggregation, precipitation, and fragmentation of the protein or other biomolecule.
-
Linker Degradation:
-
Hydrolysis: The bond connecting the PEG linker to the biomolecule (typically an amide bond) can undergo hydrolysis, leading to the cleavage of the linker. This is more likely to occur at extreme pH values.
-
Oxidation: The ether linkages within the PEG chain are susceptible to oxidation, which can lead to chain cleavage.[2]
-
-
Azide Group Instability: The azide group is generally stable under physiological conditions. However, it can be sensitive to reducing agents and may degrade under harsh conditions.
Q3: What are the recommended storage conditions for long-term stability?
A3: For optimal long-term stability of this compound bioconjugates, the following storage conditions are recommended:
-
Temperature: Store at -20°C for short to medium-term storage and -80°C for long-term storage.
-
Buffer: Store in a buffer system that is optimal for the stability of the biomolecule, typically between pH 6.0 and 8.0. Avoid buffers that may react with the bioconjugate.
-
Additives: Consider the use of cryoprotectants (e.g., glycerol) or other stabilizing excipients, depending on the nature of your biomolecule.
-
Container: Use polypropylene or other suitable low-protein-binding tubes.
-
Atmosphere: For highly sensitive bioconjugates, consider purging the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.
-
Aliquoting: Aliquot the bioconjugate into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Activity or Function of the Bioconjugate Over Time
| Potential Cause | Suggested Solution |
| Protein Denaturation/Aggregation | Analyze for aggregation using Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). Optimize storage buffer (pH, excipients). Store at a lower temperature (-80°C). Avoid freeze-thaw cycles by preparing single-use aliquots. |
| Cleavage of the PEG Linker | Analyze the sample using SDS-PAGE or LC-MS to detect the unconjugated protein. Ensure the storage buffer pH is within a stable range (typically 6.0-8.0). |
| Degradation of the Biomolecule | Perform a functional assay to assess the activity of the biomolecule. Compare with a freshly prepared bioconjugate. |
Issue 2: Appearance of New Peaks in HPLC Analysis During Stability Studies
| Potential Cause | Suggested Solution |
| Formation of Aggregates | A new peak eluting earlier than the main peak in SEC-HPLC often indicates aggregation. Confirm with DLS. |
| Fragmentation of the Bioconjugate | Peaks eluting later in SEC-HPLC or new peaks in RP-HPLC could indicate fragmentation. Use LC-MS to identify the fragments. |
| Oxidation of the PEG Linker | Oxidative cleavage can result in a heterogeneous mixture of smaller species. Use mass spectrometry to identify potential oxidation products. Store samples under an inert atmosphere and protect from light. |
| Hydrolysis of the Linker | A peak corresponding to the unconjugated biomolecule may appear. Confirm the identity of the new peak using mass spectrometry. |
Issue 3: Inconsistent Results in Functional Assays
| Potential Cause | Suggested Solution |
| Variable Freeze-Thaw Cycles | Ensure all samples undergo the same number of freeze-thaw cycles. Ideally, use fresh aliquots for each experiment. |
| Sample Handling Inconsistencies | Standardize all sample handling procedures, including thawing time and temperature. |
| Bioconjugate Degradation | Re-characterize the bioconjugate using analytical techniques like HPLC and mass spectrometry to confirm its integrity before performing functional assays. |
Data Presentation: Stability of PEGylated Bioconjugates
The following tables provide representative data on the stability of PEGylated proteins under various conditions. This data is illustrative and the actual stability of your this compound bioconjugate may vary.
Table 1: Effect of Temperature on the Stability of a PEGylated Antibody (Storage at pH 7.4)
| Storage Time (Months) | % Intact Bioconjugate at 4°C | % Intact Bioconjugate at 25°C | % Intact Bioconjugate at 40°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 97.2 | 90.5 |
| 3 | 98.8 | 92.1 | 78.3 |
| 6 | 97.5 | 85.0 | 60.1 |
| 12 | 95.1 | 72.3 | Not Determined |
Table 2: Effect of pH on the Stability of a PEGylated Protein (Storage at 4°C for 6 Months)
| Storage pH | % Intact Bioconjugate | % Aggregates |
| 5.0 | 94.2 | 3.5 |
| 6.0 | 97.8 | 1.1 |
| 7.4 | 98.5 | 0.8 |
| 8.5 | 96.3 | 2.1 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of an this compound Bioconjugate
This protocol outlines a forced degradation study to rapidly assess the stability of your bioconjugate under stressed conditions.
1. Materials:
-
Purified this compound bioconjugate
-
Stability buffers (e.g., pH 5.0, 7.4, and 8.5)
-
Temperature-controlled incubators (25°C, 40°C, and 50°C)
-
Analytical instruments: SEC-HPLC, RP-HPLC, SDS-PAGE, Mass Spectrometer.
2. Procedure:
-
Prepare aliquots of the bioconjugate in the different stability buffers.
-
Place the aliquots in the incubators at the specified temperatures.
-
At designated time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one aliquot from each condition.
-
Immediately analyze the samples using the following methods:
-
SEC-HPLC: To quantify the percentage of monomer and detect aggregates.
-
RP-HPLC: To detect fragments and other degradation products.
-
SDS-PAGE (non-reducing and reducing): To visualize aggregation and fragmentation.
-
LC-MS: To identify the mass of the degradation products.
-
-
Record and analyze the data to identify degradation trends and potential stability-indicating parameters.
Protocol 2: Long-Term Stability Study of an this compound Bioconjugate
This protocol describes a real-time stability study under recommended storage conditions.
1. Materials:
-
Purified this compound bioconjugate
-
Validated storage buffer
-
Controlled temperature storage units (-20°C and 4°C)
-
Analytical instruments as in Protocol 1.
2. Procedure:
-
Prepare a sufficient number of aliquots of the bioconjugate in the validated storage buffer for all time points.
-
Store the aliquots at the recommended long-term storage temperatures (e.g., -20°C and 4°C).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove aliquots for analysis.
-
Perform the same analytical tests as described in the accelerated stability study protocol.
-
Compare the results over time to the initial (time 0) data to determine the shelf-life of the bioconjugate.
Visualizations
Caption: Potential degradation pathways for this compound bioconjugates under various stress factors.
Caption: Experimental workflow for a comprehensive stability study of bioconjugates.
Caption: A logical workflow for troubleshooting inconsistent experimental results with bioconjugates.
References
Technical Support Center: Optimizing PROTAC Activity with PEG Spacers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene glycol (PEG) spacer length on the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG spacer in a PROTAC molecule?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The PEG spacer is a crucial component of this linker. Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.[2][3] This complex is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[3] PEG linkers are often favored due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4]
Q2: How does the length of the PEG spacer influence PROTAC activity?
The length of the PEG spacer is a critical determinant of a PROTAC's efficacy and is often characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The optimal length is highly dependent on the specific target protein and E3 ligase pair.
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker may lead to an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also increase the likelihood of the "hook effect."
Systematic variation of the PEG linker length is a common and necessary strategy to identify the optimal configuration for a given PROTAC system.
Q3: What is the "hook effect" and how does the PEG spacer length relate to it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at higher PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The length and flexibility of the PEG linker can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this effect.
Q4: Can the PEG spacer length affect the selectivity of a PROTAC?
Yes, the length of the PEG spacer can significantly impact the selectivity of a PROTAC. For instance, a small change in linker length, such as an increase of just three atoms, has been shown to convert a dual degrader of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) into a selective degrader of only EGFR. Conversely, shorter linkers can sometimes exhibit higher selectivity by reducing the number of possible conformations the PROTAC can adopt.
Troubleshooting Guide
Issue 1: My PROTAC with a PEG spacer shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The PEG spacer may be too short or too long. Synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length for your specific target and E3 ligase. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane. Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Cell permeability can be assessed using assays like the Caco-2 permeability assay. |
| Inefficient Ternary Complex Formation | The length and flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for stable ternary complex formation. Directly evaluate ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET™. |
| Non-productive Ternary Complex | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein. This can be due to an inappropriate linker length or attachment point. Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated. If not, a redesign of the linker is likely necessary. |
Issue 2: I am observing a significant "hook effect" at low PROTAC concentrations.
| Possible Cause | Suggested Solution |
| High Affinity Binary Interactions | The individual warhead and E3 ligase ligand may have very high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| Suboptimal Linker Conformation | The PEG linker might be adopting conformations that favor the formation of binary complexes over the productive ternary complex. Experiment with linkers of different compositions (e.g., more rigid linkers) or varying lengths to alter the conformational landscape of the PROTAC. |
Data Presentation: Impact of PEG Spacer Length on PROTAC Activity
The following tables summarize quantitative data from published studies, illustrating the impact of PEG spacer length on the degradation efficiency of various PROTACs.
Table 1: Degradation of Estrogen Receptor α (ERα) by VHL-recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 | Dmax | Reference |
| PROTAC A | PEG | 12 | Less Potent | - | |
| PROTAC B | PEG | 16 | More Potent | - |
Table 2: Degradation of TANK-binding kinase 1 (TBK1) by VHL-recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC C | Alkyl/Ether | < 12 | No degradation | - | |
| PROTAC D | Alkyl/Ether | 21 | 3 | 96 | |
| PROTAC E | Alkyl/Ether | 29 | 292 | 76 |
Table 3: Degradation of Bruton's Tyrosine Kinase (BTK) by CRBN-recruiting PROTACs
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG | - | 2.2 | 97 | |
| IR-1 | PEG | - | >1000 | - | |
| IR-2 | PEG | - | >1000 | - | |
| RC-3 | PEG | - | 13 | 94 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
2. NanoBRET™ Ternary Complex Formation Assay
This assay allows for the live-cell detection of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase fused to HaloTag® (the acceptor).
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the NanoBRET® Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
-
Visualizations
Caption: PROTAC mechanism of action.
Caption: Troubleshooting workflow for low PROTAC activity.
References
Technical Support Center: Handling Hygroscopic Azido-PEG12-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of hygroscopic Azido-PEG12-acid. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional, monodisperse polyethylene glycol (PEG) linker. It contains an azide group (-N₃) on one end and a carboxylic acid group (-COOH) on the other, separated by a 12-unit PEG spacer.[1][2] This structure allows for versatile applications in bioconjugation and drug delivery. The azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to alkyne-modified molecules.[3][4] The carboxylic acid can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[1] The hydrophilic PEG spacer enhances solubility in aqueous media and can reduce steric hindrance.
Q2: What does it mean that this compound is hygroscopic?
Hygroscopic substances readily attract and absorb moisture from the surrounding atmosphere. While product descriptions may not always explicitly state "hygroscopic," the recommendation to store this compound in a dry environment and use anhydrous solvents indicates its moisture-sensitive nature. Exposure to humidity can cause the compound to become damp, form clumps, or even dissolve in the absorbed water (a property known as deliquescence), which can compromise its reactivity and make accurate weighing difficult.
Q3: How should I store this compound?
Proper storage is critical to maintain the quality of this compound. The compound should be stored in a tightly sealed container, protected from light. Recommended storage temperatures vary slightly by supplier but are generally at -20°C for long-term storage. It is also advisable to store it in a desiccator to minimize moisture exposure.
Q4: Can I still use the reagent if it has been exposed to moisture?
If the reagent has been exposed to moisture, it may appear clumpy or sticky. While you might be able to break up clumps with a spatula, its chemical properties may be compromised. For sensitive experiments, it is recommended to use a fresh, properly stored aliquot. If you must use a potentially compromised reagent, consider drying it under a high vacuum before use, though this may not fully restore its original properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty weighing a precise amount of the reagent; mass keeps increasing on the balance. | The reagent is absorbing moisture from the air. | Weigh the compound quickly. Consider weighing it in a glove box with a controlled inert atmosphere. Alternatively, weigh a larger amount than needed and prepare a stock solution, which can then be accurately aliquoted. |
| The reagent appears clumpy or has a paste-like consistency. | The reagent has absorbed a significant amount of moisture. | Discard the reagent if possible and use a new, properly stored vial. If a new vial is unavailable, you can attempt to dry the material under high vacuum, but its reactivity may be reduced. |
| Poor or inconsistent results in conjugation reactions. | The hygroscopic nature of the reagent may have led to inaccurate concentration calculations or reduced reactivity of the azide or carboxylic acid groups. | Always use anhydrous solvents (e.g., DMF, DMSO) for reconstitution and reactions. Prepare stock solutions fresh for each experiment. Ensure all glassware is thoroughly dried before use. |
| The reagent does not fully dissolve in the recommended solvent. | The reagent may have reacted with absorbed water, leading to byproducts with different solubility profiles. | Use high-quality, anhydrous solvents. Ensure the reagent has been stored correctly. If solubility issues persist with a new vial, contact the supplier. |
Experimental Protocols
General Protocol for Handling and Reconstitution of this compound
This protocol outlines the best practices for handling hygroscopic this compound to prepare a stock solution for subsequent conjugation reactions.
Materials:
-
This compound (stored at -20°C in a desiccator)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Dry glassware (e.g., vial, syringe)
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If available, perform all manipulations in a glove box or under a gentle stream of inert gas.
-
Weighing: Quickly weigh the desired amount of this compound into a clean, dry vial. Minimize the time the vial is open to the atmosphere.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the desired stock solution concentration.
-
Mixing: Vortex or gently sonicate the vial until the compound is completely dissolved.
-
Storage of Stock Solution: If not for immediate use, blanket the vial with an inert gas, seal tightly, and store at -20°C. For short-term storage (days to weeks), 0-4°C may be acceptable. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction.
Visual Guides
Troubleshooting Workflow for Hygroscopic Reagents
Caption: Troubleshooting workflow for issues with hygroscopic reagents.
Best Practices for Handling this compound
Caption: Summary of best practices for handling this compound.
Experimental Workflow: Protein Conjugation
Caption: General workflow for protein conjugation using this compound.
References
Best practices for storing and handling Azido-PEG12-acid solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Azido-PEG12-acid solutions, along with troubleshooting guides and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored at –20°C in a dry, light-protected container.[1][2][3] It is crucial to prevent exposure to moisture, as PEG compounds can be hygroscopic.[2][4]
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation. Prepare stock solutions using anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), methylene chloride, or water. After reconstitution, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the shelf life of this compound stock solutions?
A3: When stored in an anhydrous solvent at -20°C, stock solutions can be kept for several days. For longer-term storage, it is recommended to store aliquots at -20°C.
Q4: What are the primary reactive groups of this compound and their functions?
A4: this compound is a bifunctional linker with two key reactive groups:
-
Azide (-N₃): This group is used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with molecules containing an alkyne, BCN, or DBCO group.
-
Carboxylic Acid (-COOH): This group can be coupled with primary amine groups to form a stable amide bond, typically in the presence of activators like EDC or HATU.
Q5: What safety precautions should be taken when handling this compound?
A5: Organic azides are energetic molecules and can be sensitive to heat, light, pressure, and shock. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid using metal spatulas for handling, as this can lead to the formation of explosive metal azides. It is also advised not to concentrate azide-containing solutions by rotary evaporation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no reactivity of the azide group in a click chemistry reaction. | Degradation of the azide group due to improper storage or handling. | Ensure the compound has been stored at -20°C and protected from light. Use freshly prepared solutions for conjugation. |
| Incompatible reaction conditions. | Verify the catalyst (for CuAAC) and other reagents are fresh and active. Ensure the reaction is performed under the recommended pH and temperature conditions. | |
| Low or no reactivity of the carboxylic acid group in an amide coupling reaction. | Hydrolysis of the activated ester (if pre-activated). | Use anhydrous solvents for the reaction to prevent hydrolysis. |
| Inefficient activation of the carboxylic acid. | Ensure the activating agents (e.g., EDC, HATU) are not expired and are used in the correct molar ratio. | |
| pH of the reaction buffer is not optimal. | The pH for amine coupling should generally be between 7 and 9. Avoid buffers containing primary amines, such as Tris, as they will compete in the reaction. | |
| Poor solubility of this compound in the reaction buffer. | Incorrect solvent choice. | This compound is soluble in water, DMSO, and DMF. Ensure the chosen solvent is compatible with all reaction components. |
| The compound has precipitated out of solution. | Gently warm the solution and vortex to redissolve. If the problem persists, consider preparing a fresh stock solution. | |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid degradation from repeated temperature changes. |
| Contamination of the stock solution with moisture. | Always allow the vial to reach room temperature before opening and use anhydrous solvents for reconstitution. |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -20°C | |
| Molecular Weight | 643.7 g/mol | |
| Solubility | Water, DMSO, DCM, DMF |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration.
-
In a separate tube, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS at pH 7.4).
-
Add the activating agents (e.g., EDC and NHS) to the this compound solution and incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
Add the activated this compound solution to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the conjugate using appropriate chromatographic techniques.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule and the this compound conjugate in a suitable solvent mixture (e.g., t-butanol/water).
-
Add the copper(I) catalyst, typically prepared in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Add a copper ligand (e.g., TBTA) to stabilize the copper(I) oxidation state.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Purify the final product.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Quenching EDC/NHS Reactions with Azido-PEG12-acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing Azido-PEG12-acid to quench EDC/NHS crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching an EDC/NHS reaction?
A1: Quenching an EDC/NHS reaction is a critical step to deactivate any remaining, unreacted NHS-esters.[1][2] This prevents unintended reactions with subsequently introduced components in your experimental workflow, ensuring that the desired conjugation is specific and controlled. Failure to quench can lead to non-specific binding and a heterogeneous final product.
Q2: Why use this compound as a quenching agent?
A2: this compound serves a dual purpose. Firstly, its terminal carboxylic acid can be activated by EDC/NHS, but more importantly in the context of quenching, it is not typically used for this purpose. Standard quenching agents are primary amine-containing molecules like Tris or glycine. This compound, with its terminal azide group and a carboxylic acid, is a heterobifunctional linker.[3][4] It is more likely to be a component you wish to conjugate to an EDC/NHS-activated molecule, rather than to quench the reaction. If your intention is to quench, a simple primary amine is more appropriate. If your goal is to conjugate this compound, the unreacted NHS esters should be quenched after this conjugation step.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C and protected from moisture.[5] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can hydrolyze the carboxylic acid group and reduce its reactivity. For frequent use, consider preparing aliquots to minimize freeze-thaw cycles and moisture exposure.
Q4: Can the azide group of this compound interfere with the EDC/NHS chemistry?
A4: The azide group is generally stable and unreactive under the conditions used for EDC/NHS chemistry. EDC/NHS reactions specifically target the coupling of carboxyl groups and primary amines. Therefore, the azide moiety should not participate in the primary reaction.
Troubleshooting Guide
Issue 1: Low or no quenching efficiency.
-
Potential Cause: Insufficient concentration of the quenching agent.
-
Recommended Action: For effective quenching, a significant molar excess of a primary amine-containing quenching agent (e.g., Tris, glycine, or ethanolamine) should be used relative to the initial amount of NHS. A final concentration of 20-50 mM is often recommended.
-
Potential Cause: The pH of the reaction mixture is not optimal for the quenching reaction.
-
Recommended Action: The reaction of primary amines with NHS-esters is most efficient at a pH between 7 and 8. Ensure that the pH of your reaction is adjusted to this range before adding the quenching agent.
Issue 2: Precipitation is observed after adding this compound.
-
Potential Cause: High concentrations of EDC can sometimes lead to precipitation of proteins or other macromolecules.
-
Recommended Action: If you are observing precipitation, consider reducing the molar excess of EDC used in the initial activation step. Perform a titration to find the optimal EDC concentration that provides good activation without causing precipitation.
-
Potential Cause: The solubility of your target molecule is compromised by the conjugation of the PEG linker.
-
Recommended Action: While the PEG chain on this compound is intended to increase hydrophilicity, at high concentrations or with certain proteins, it could potentially lead to aggregation. Ensure that your protein is stable and soluble in the chosen reaction buffer. It may be necessary to screen different buffer conditions or additives to maintain solubility.
Issue 3: Unexpected side products are detected.
-
Potential Cause: The O-acylisourea intermediate is hydrolyzing before reacting with the intended amine.
-
Recommended Action: The O-acylisourea intermediate formed by the reaction of EDC with a carboxyl group is unstable in aqueous solutions. The addition of NHS or sulfo-NHS is crucial to convert this unstable intermediate to a more stable NHS-ester, which then reacts with the primary amine. Ensure that you are using an adequate concentration of NHS or sulfo-NHS in your activation step.
Experimental Protocol and Data
Table 1: Recommended Molar Ratios and Concentrations for EDC/NHS Coupling and Quenching
| Reagent | Recommended Molar Ratio (relative to carboxyl groups) | Typical Final Concentration | Notes |
| EDC | 2-10 fold excess | 2-10 mM | Prepare fresh and use immediately. |
| NHS/sulfo-NHS | 2-5 fold excess | 5-10 mM | sulfo-NHS is more water-soluble. |
| Primary Amine Quencher (e.g., Tris, Glycine) | 20-100 fold excess over NHS | 20-50 mM | Added after the coupling reaction. |
Protocol: Two-Step EDC/NHS Coupling followed by Quenching
This protocol describes the activation of a carboxyl-containing molecule, conjugation to an amine-containing molecule, and subsequent quenching of unreacted NHS-esters.
Materials:
-
Molecule with carboxyl groups (Molecule A)
-
Molecule with primary amine groups (Molecule B)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials.
-
Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.
-
Dissolve Molecule A in Activation Buffer.
-
Dissolve Molecule B in Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
To the solution of Molecule A, add EDC to a final concentration of 2-10 mM and NHS/sulfo-NHS to a final concentration of 5-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent EDC from reacting with carboxyl groups on Molecule B, it is advisable to remove excess EDC and NHS.
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated Molecule A.
-
-
Coupling Reaction:
-
Immediately add the solution of Molecule B to the activated Molecule A.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS-Esters:
-
Add the Quenching Buffer to the reaction mixture to achieve a final Tris concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using a desalting column or other appropriate chromatography method to remove the quenching reagent and reaction byproducts.
-
Visualizing the Workflow
Caption: Workflow for a two-step EDC/NHS coupling reaction followed by quenching.
References
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG12-acid vs. Azido-PEG-NHS Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide presents an objective comparison between two commonly employed heterobifunctional PEG linkers: Azido-PEG12-acid and Azido-PEG-NHS ester. Both molecules feature a terminal azide group for "click" chemistry and a reactive handle for covalent attachment to biomolecules, yet their distinct amine-reactive functionalities dictate different conjugation strategies, efficiencies, and considerations. This guide will delve into their reaction mechanisms, performance characteristics, and provide detailed experimental protocols to inform your selection process.
At a Glance: Key Differences and Applications
This compound possesses a terminal carboxylic acid, which requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester in situ. This two-step, one-pot reaction then proceeds to form a stable amide bond with primary amines on a target biomolecule. In contrast, Azido-PEG-NHS ester is a pre-activated reagent that can directly react with primary amines without the need for additional coupling agents, offering a more streamlined, one-step conjugation process.
The choice between these linkers is contingent on the specific requirements of the application. The in-situ activation of this compound offers flexibility in reaction conditions but introduces additional reagents and potential for side reactions. The pre-activated Azido-PEG-NHS ester provides convenience and potentially higher yields for the final conjugation step, but the reagent itself is more susceptible to hydrolysis and has a more limited shelf life.
Data Presentation: A Comparative Overview
| Feature | This compound (with EDC/NHS) | Azido-PEG-NHS ester |
| Reaction Type | Two-step, one-pot (carboxyl activation followed by amine coupling) | One-step reaction with primary amines |
| Reagents Required | This compound, EDC, NHS, Biomolecule | Azido-PEG-NHS ester, Biomolecule |
| Control & Purity | Potential for side reactions (e.g., N-acylurea formation) leading to a more heterogeneous product mixture. | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate. |
| Convenience | A simpler one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate. | Requires careful handling and storage due to the moisture-sensitive nature of the NHS ester. |
| Typical Yield | Can be highly efficient, but yields can be variable and are sensitive to reaction conditions such as pH and buffer composition.[1][2] | Generally high for the final conjugation step, though the overall yield depends on the efficiency of the initial NHS ester synthesis.[3][4] |
| Stability of Reagent | The carboxylic acid is highly stable. | The purified NHS ester has a limited shelf life and is susceptible to hydrolysis.[3] |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Reaction pH | Activation: pH 4.5-6.0; Amine Coupling: pH 7.2-8.5 | pH 7.2-8.5 |
| Key Advantage | Flexibility in reaction conditions and lower cost of the starting material. | Simplicity of the one-step reaction and potentially higher final conjugation yields. |
Experimental Protocols
Protocol 1: Bioconjugation using this compound and EDC/NHS Chemistry
This protocol describes the in-situ activation of the carboxylic acid on this compound with EDC and NHS, followed by conjugation to a primary amine-containing biomolecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing biomolecule (e.g., antibody at 2-5 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Biomolecule Preparation: Prepare the amine-containing biomolecule in the Coupling Buffer. Ensure the buffer is free of primary amines like Tris.
-
This compound Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 100 mM).
-
Activation of this compound:
-
In a separate tube, add the desired molar excess of this compound stock solution to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) over the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the biomolecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer.
Protocol 2: Bioconjugation using Azido-PEG-NHS Ester
This protocol describes the direct conjugation of the pre-activated Azido-PEG-NHS ester to a primary amine-containing biomolecule.
Materials:
-
Azido-PEG-NHS ester
-
Amine-containing biomolecule (e.g., antibody at 2-5 mg/mL)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (or sodium bicarbonate buffer, pH 8.3)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Biomolecule Preparation: Prepare the amine-containing biomolecule in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Azido-PEG-NHS Ester Preparation:
-
Equilibrate the vial of Azido-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Azido-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer.
Mandatory Visualization
Caption: A logical diagram illustrating the distinct reaction pathways for bioconjugation with this compound and Azido-PEG-NHS ester.
Caption: A comparative workflow diagram outlining the key experimental steps for bioconjugation using this compound versus Azido-PEG-NHS ester.
Conclusion
The selection between this compound and Azido-PEG-NHS ester for bioconjugation is a strategic decision that hinges on the specific goals of the experiment, the nature of the biomolecule, and the desired level of control over the reaction.
Choose this compound (with EDC/NHS) when:
-
Flexibility in reaction conditions is a priority.
-
Cost of the starting PEG linker is a significant consideration.
-
A one-pot, two-step reaction is acceptable, and the presence of coupling agents and their byproducts can be effectively removed during purification.
Choose Azido-PEG-NHS ester when:
-
Simplicity and a streamlined, one-step protocol are desired.
-
High conjugation efficiency in the final step is critical.
-
The biomolecule is sensitive to the presence of EDC and its byproducts.
-
The shorter reaction time is advantageous.
By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their bioconjugation strategy, leading to the successful development of novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
In the landscape of advanced therapeutics, particularly in the realm of bioconjugation for antibody-drug conjugates (ADCs) and other targeted therapies, the choice of a polyethylene glycol (PEG) linker is a critical determinant of a drug's ultimate success. The dispersity of a PEG linker—whether it is monodisperse or polydisperse—profoundly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their applications.
The Fundamental Difference: A Matter of Purity and Precision
The core distinction between monodisperse and polydisperse PEG linkers lies in their molecular weight distribution.[1][2]
-
Monodisperse PEG linkers are single, discrete chemical entities with a precisely defined molecular weight and an exact number of ethylene glycol units.[3][4] This uniformity ensures a high level of purity and homogeneity in the final bioconjugate.[5]
-
Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight and a polydispersity index (PDI).
This fundamental difference in purity has significant downstream implications for drug development, from manufacturing and characterization to in vivo performance.
Physicochemical and Performance Comparison
The choice between monodisperse and polydisperse PEG linkers impacts several key performance parameters of a bioconjugate. The following tables summarize these differences, drawing on available experimental data.
Table 1: Comparison of Physicochemical Properties
| Property | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Molecular Weight | Single, defined molecular weight (PDI = 1.0) | Average molecular weight with a distribution of chain lengths (PDI > 1.0) |
| Homogeneity of Final Product | High (e.g., uniform Drug-to-Antibody Ratio - DAR) | Low (heterogeneous mixture of conjugates) |
| Reproducibility | High batch-to-batch consistency | Lower batch-to-batch consistency |
| Characterization | Simplified and more precise | Complex, requiring analysis of distributions |
| Manufacturing Cost | Generally higher due to complex synthesis and purification | Lower, due to simpler polymerization processes |
Table 2: Comparison of Performance in Drug Development
| Performance Metric | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Solubility & Aggregation | Excellent, leading to a significant reduction in aggregation | Good, but the mixture of chain lengths can lead to variability |
| Pharmacokinetics (PK) | Improved and more predictable PK profile | Variable PK profile depending on the distribution of PEG chains |
| In Vivo Half-Life | Significantly prolonged circulation half-life | Extended half-life, but to a lesser and more variable extent |
| Clearance | Reduced renal clearance | Variable reduction in clearance |
| Protein Adsorption | Markedly lower and constant protein adsorption | Increased protein adsorption, particularly by lower MW fractions |
| Tumor Accumulation | Enhanced tumor accumulation | Lower tumor accumulation compared to monodisperse counterparts |
| Immunogenicity | Potentially reduced due to homogeneity and shielding of epitopes | Potential for anti-PEG antibody formation |
| Therapeutic Index | Generally higher due to improved PK and reduced off-target effects | Can be variable and potentially lower |
Supporting Experimental Data
A key study investigating the impact of PEG dispersity on the performance of PEGylated gold nanoparticles provides compelling quantitative evidence for the advantages of monodisperse PEGs.
Table 3: Performance of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles
| Parameter | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Protein Adsorption (in FBS) | ~70% reduction in adsorption compared to polydisperse PEG-AuNPs | Higher and more variable protein adsorption |
| Blood Circulation Half-Life (in mice) | Significantly prolonged | Shorter |
| Blood Concentration at 24h (%ID/g) | 31.9 ± 3.5 (mPEG36-AuNPs) 40.3 ± 5.1 (mPEG45-AuNPs) | 3.9 ± 0.6 (mPEG2k-AuNPs) |
| Tumor Accumulation at 24h (%ID/g) | Enhanced accumulation | Lower accumulation |
Data extracted from a study by Li et al. on 30 nm gold nanoparticles.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Procedure for Antibody-PEG Conjugation (Thiol-Maleimide)
This protocol outlines a general method for conjugating a maleimide-functionalized PEG linker to a monoclonal antibody via reduced cysteine residues.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Monodisperse or polydisperse Maleimide-PEG linker
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Reaction buffers (e.g., phosphate buffer with EDTA)
2. Antibody Reduction:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.0-7.5) containing EDTA.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column.
3. PEGylation Reaction:
-
Immediately after reduction, add the Maleimide-PEG linker (dissolved in a suitable solvent like DMSO) to the reduced mAb solution at a 5- to 10-fold molar excess over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine.
4. Purification:
-
Purify the resulting ADC from unreacted linker and quenching reagent using SEC.
-
Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the average DAR and the distribution of different drug-loaded species.
1. Materials and Equipment:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol)
2. Methodology:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient from Mobile Phase A to Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
1. Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
ADC, unconjugated antibody (control), and free drug (control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC and controls in culture medium.
-
Remove the old medium from the wells and add the different concentrations of the ADC and controls. Include untreated cells as a negative control.
-
Incubate the plate for 72-120 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Conclusion
The adoption of monodisperse PEG linkers represents a significant advancement in drug development, offering a powerful tool to create more homogeneous, stable, and effective bioconjugates. The precise control over the linker length translates into tangible benefits in terms of improved and more predictable pharmacokinetics, a higher therapeutic index, and enhanced manufacturability. While polydisperse PEGs have a historical precedent and are more cost-effective to produce, the data increasingly supports the superior performance of monodisperse PEGs for developing next-generation targeted therapies where precision and consistency are paramount. The choice between monodisperse and polydisperse PEG linkers should be a strategic one, based on the specific goals of the drug development program and a thorough understanding of the trade-offs between cost, complexity, and performance.
References
Amine-Reactive PEGylation: The Workhorse of Bioconjugation
A Comprehensive Guide to Alternatives for Azido-PEG12-acid in Protein PEGylation
For researchers, scientists, and drug development professionals, the strategic attachment of polyethylene glycol (PEG) chains to a protein—a process known as PEGylation—is a cornerstone technique for enhancing therapeutic properties. While this compound, a key reagent in copper-catalyzed click chemistry, is a potent tool, a diverse landscape of alternative reagents offers distinct advantages in terms of reaction specificity, biocompatibility, and the stability of the final conjugate. This guide provides an objective comparison of the primary alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal PEGylation strategy.
The choice of a PEGylation reagent is fundamentally dictated by the available functional groups on the protein surface and the desired characteristics of the final bioconjugate. The most common targets are the primary amines of lysine residues and the N-terminus, and the sulfhydryl groups of cysteine residues. The alternatives to azide-based PEGylation can be broadly categorized into amine-reactive, thiol-reactive, and copper-free click chemistry reagents.
Targeting the abundant lysine residues and the N-terminal α-amine is the most common PEGylation strategy. While this can lead to a heterogeneous mixture of products, the reaction conditions can be optimized to control the degree of PEGylation.
N-hydroxysuccinimide (NHS) Esters
NHS-activated PEGs (e.g., mPEG-NHS, mPEG-SPA) are highly popular amine-reactive reagents that form stable amide bonds with primary amines at a physiological to slightly basic pH (7.2-9.0).[1][2] The reaction is straightforward and generally efficient. However, a significant competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[2][3]
Aldehydes for Reductive Amination
PEG aldehydes (e.g., mPEG-Aldehyde) react with primary amines to form an initial Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride (NaBH3CN) to form a highly stable secondary amine linkage.[1] A key advantage of this method is the potential for higher site-specificity. Under mildly acidic conditions (pH 5-8), the N-terminal α-amine is more nucleophilic than the ε-amines of lysine residues, allowing for preferential N-terminal PEGylation.
Comparative Performance: NHS Esters vs. Aldehydes
| Parameter | mPEG-NHS Ester | mPEG-Aldehyde (Reductive Amination) | Citation(s) |
| Reaction Type | Acylation | Reductive Amination | |
| Target Group | Lysine ε-amines, N-terminal α-amine | N-terminal α-amine (preferential), Lysine ε-amines | |
| Resulting Linkage | Amide | Secondary Amine | |
| Optimal pH | 7.2 - 9.0 | 5.0 - 8.0 | |
| Reaction Kinetics | Fast, but prone to hydrolysis | Slower, requires reducing agent | |
| Vmax/NH2 * | Lower (less efficient conversion) | 3-4 times greater than NHS chemistry | |
| Linkage Stability | High | Very High | |
| Specificity | Generally non-selective | Higher potential for N-terminal selectivity |
Vmax/NH2 represents the maximum reaction rate under saturated accessible sites, indicating the linker's conversion power per amine group.
Thiol-Reactive PEGylation: A Strategy for Site-Specificity
Targeting cysteine residues offers a path to more homogeneous, site-specifically PEGylated proteins, as cysteines are typically far less abundant on a protein's surface than lysines.
Maleimides
PEG-Maleimide reagents are the most common choice for thiol-specific modification. They react with free sulfhydryl groups at a near-neutral pH (6.5-7.5) to form a stable thioether bond. The reaction is generally rapid and highly specific. However, the maleimide group can undergo hydrolysis at pH values above 7.5, which reduces its specificity for thiols.
Other Thiol-Reactive Reagents
Other reagents for cysteine modification include PEG iodoacetamides and PEG vinylsulfones. Iodoacetamides form a stable thioether linkage but can sometimes lead to the side modification of other residues like tyrosine. PEG vinylsulfones react more slowly than maleimides, which can allow for greater control over the reaction, and they form a very stable thioether bond.
Comparative Performance of Thiol-Reactive Reagents
| Reagent | Linkage Type | Relative Reaction Rate | Linkage Stability | Key Considerations | Citation(s) |
| PEG-Maleimide | Thioether | Fast | Stable | Potential for hydrolysis at pH > 7.5. | |
| PEG-Iodoacetamide | Thioether | Moderate | Stable | Can potentially modify tyrosine residues. | |
| PEG-Vinylsulfone | Thioether | Slow | Very Stable | Slower rate allows for more controlled reaction. |
Copper-Free Click Chemistry: Biocompatibility and Efficiency
For applications requiring high specificity without the use of a potentially cytotoxic copper catalyst, copper-free click chemistry is the premier choice. This is particularly relevant for in vivo studies. This compound is part of the broader "click chemistry" family, but its reaction with terminal alkynes requires a copper catalyst. The alternatives circumvent this need.
Dibenzocyclooctyne (DBCO) Reagents
DBCO-PEG reagents react with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bio-orthogonal, meaning it does not interfere with native biological processes. The reaction is highly efficient, proceeds rapidly at room temperature in aqueous buffers, and forms a stable triazole linkage without the need for a catalyst. This makes it an ideal alternative to the original Azido-PEG acid for researchers who have incorporated an azide handle onto their protein.
Comparative Performance: Copper-Catalyzed vs. Copper-Free Click Chemistry
| Parameter | Azido-PEG + Alkyne (CuAAC) | DBCO-PEG + Azide (SPAAC) | Citation(s) |
| Catalyst Required | Yes (Copper (I)) | No | |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications | |
| Reaction Conditions | Requires copper catalyst and reducing agent | Mild, aqueous buffer at room temperature | |
| Reaction Rate | Very Fast | Fast | |
| Efficiency | High | Near-quantitative conversion | |
| Resulting Linkage | Triazole | Triazole |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with mPEG-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the mPEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE, which will show a molecular weight shift, and confirm the degree of PEGylation using techniques like MALDI-TOF mass spectrometry.
Protocol 2: Site-Specific Protein PEGylation with mPEG-Maleimide
-
Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP. Immediately remove the reducing agent using a desalting column equilibrated with a thiol-free buffer at pH 6.5-7.5 (e.g., PBS with EDTA).
-
Reagent Preparation: Dissolve the mPEG-Maleimide in the reaction buffer to create a stock solution.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol like β-mercaptoethanol or cysteine can be added to react with any excess maleimide reagent.
-
Purification: Purify the conjugate from excess PEG reagent and quenching agent using SEC or dialysis.
-
Characterization: Confirm successful conjugation via SDS-PAGE and mass spectrometry.
Protocol 3: N-Terminal Protein PEGylation via Reductive Amination
-
Protein Preparation: Exchange the protein into a mildly acidic, amine-free buffer (e.g., 100 mM MES or sodium phosphate, pH 6.0) to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the mPEG-Aldehyde in the reaction buffer. Separately, prepare a stock solution of a reducing agent (e.g., 1 M sodium cyanoborohydride in water).
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of mPEG-Aldehyde to the protein solution.
-
Reduction: Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C with gentle mixing.
-
Purification: Remove excess reagents by SEC or dialysis.
-
Characterization: Analyze the final product using SDS-PAGE and mass spectrometry to confirm site-specific N-terminal modification.
Protocol 4: Copper-Free Click Chemistry with DBCO-PEG
(This protocol assumes the protein has been pre-functionalized with an azide group).
-
Protein Preparation: Ensure the azide-functionalized protein is in an appropriate reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Dissolve the DBCO-PEG reagent in an organic solvent like DMSO or directly in the reaction buffer if soluble.
-
Click Reaction: Add a 2- to 5-fold molar excess of the DBCO-PEG solution to the azide-protein solution.
-
Incubation: Incubate the mixture for 4-24 hours at room temperature or 4°C. The reaction is often complete within a few hours, but longer incubation can ensure higher yields.
-
Purification: Purify the PEGylated protein from the excess DBCO-PEG reagent using SEC or dialysis.
-
Characterization: Verify the successful conjugation using SDS-PAGE and mass spectrometry. The high efficiency of the click reaction often results in a very clean product with near-quantitative conversion.
Visualizing the Workflows
Amine-Reactive PEGylation Workflow
Caption: Workflow for amine-reactive PEGylation methods.
Thiol-Reactive PEGylation Workflow
Caption: Workflow for site-specific thiol PEGylation.
Copper-Free Click Chemistry Workflow
Caption: Workflow for copper-free click chemistry PEGylation.
References
A Comparative Guide to Bioconjugation: Click Chemistry vs. Traditional Techniques
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of bioconjugation technique can profoundly impact the outcome of experiments, the efficacy of therapeutics, and the reliability of diagnostics. This guide provides an objective comparison of click chemistry against other widely used bioconjugation methods, including maleimide chemistry, EDC/NHS coupling, and enzymatic ligation. We present a quantitative analysis of their performance, detailed experimental protocols, and visual workflows to aid in the selection of the optimal strategy for your research needs.
At a Glance: Key Performance Metrics of Bioconjugation Techniques
The selection of a bioconjugation strategy hinges on a balance of factors including reaction speed, efficiency, specificity, and the stability of the resulting linkage. The following table summarizes key quantitative performance metrics for the techniques discussed in this guide. It is important to note that these values can vary depending on the specific substrates, buffer conditions, and other experimental parameters.
| Technique | Target Residue(s) | Second-Order Rate Constant (k₂) | Typical Reaction Time | Typical Yield | Linkage Stability (Half-life) | Key Features |
| Click Chemistry (SPAAC) | Azide, Alkyne | 10⁻² - 1 M⁻¹s⁻¹[1] | 4 - 48 hours[2] | High (>80%)[3] | Very High | Bioorthogonal, high specificity, stable triazole linkage. |
| Maleimide Chemistry | Cysteine (thiol) | ~10² M⁻¹s⁻¹[1] | 1 - 4 hours | High | Moderate (reversible) | Fast kinetics, highly selective for thiols. |
| EDC/NHS Coupling | Lysine (amine), Asp/Glu (carboxyl) | Variable | 2 - 4 hours | Moderate to High | Very High (amide bond) | "Zero-length" crosslinker, forms stable amide bond. |
| Enzymatic Ligation (Sortase A) | Specific recognition sequences | Enzyme-dependent | 4 - 6 hours[4] | High | Very High (native peptide bond) | Site-specific, forms native peptide bond. |
In-Depth Comparison of Bioconjugation Chemistries
Click Chemistry: The Pinnacle of Bioorthogonality
Click chemistry, particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized bioconjugation by offering a highly specific and bioorthogonal reaction. This means the reactive partners (an azide and a strained alkyne) are essentially inert to the vast array of functional groups present in biological systems, ensuring that the conjugation occurs only where intended.
-
High Specificity and Bioorthogonality: Does not react with native functional groups, minimizing side products.
-
High Yields: Reactions typically proceed to near completion, simplifying purification.
-
Exceptional Stability: The resulting triazole linkage is extremely stable under physiological conditions.
-
Slower Kinetics: Compared to maleimide chemistry, SPAAC can have slower reaction rates.
-
Requires Introduction of Handles: Both the azide and alkyne functionalities must be introduced into the biomolecules prior to conjugation.
Maleimide Chemistry: The Workhorse for Thiol-Specific Conjugation
Maleimide-based conjugation is a widely used technique that leverages the high reactivity of the maleimide group towards thiol groups, which are naturally present in cysteine residues. This method is valued for its rapid kinetics and high selectivity under physiological pH.
-
Fast Reaction Rates: The reaction between a maleimide and a thiol is very rapid.
-
High Selectivity for Thiols: At neutral pH, maleimides are highly specific for cysteine residues.
-
Linkage Instability: The resulting thioether bond can be reversible through a retro-Michael reaction, especially in the presence of other thiols. Strategies to mitigate this include using maleimide derivatives that promote hydrolysis of the succinimide ring to a stable, ring-opened product.
-
Potential for Off-Target Reactions: At higher pH, maleimides can react with amines.
EDC/NHS Coupling: Forging Stable Amide Bonds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is a classic method for forming amide bonds between primary amines (e.g., from lysine residues) and carboxylic acids (e.g., from aspartic or glutamic acid residues). This "zero-length" crosslinking approach creates a highly stable amide bond.
-
Forms a Stable Amide Bond: The resulting amide bond is extremely stable under physiological conditions.
-
Targets Abundant Residues: Lysine, aspartic acid, and glutamic acid are relatively abundant in proteins.
-
Lower Specificity: Can lead to a heterogeneous mixture of products due to the presence of multiple lysine, aspartic acid, and glutamic acid residues.
-
Potential for Side Reactions: EDC can react with other nucleophiles, and the activated ester is susceptible to hydrolysis.
Enzymatic Ligation: The Ultimate in Site-Specificity
Enzymatic ligation methods, such as those employing Sortase A or Subtiligase, offer unparalleled site-specificity by recognizing and modifying specific short peptide sequences. This allows for the precise installation of modifications at a predetermined location on a protein.
-
Exceptional Site-Specificity: The enzyme recognizes a specific amino acid sequence, ensuring conjugation at a single, defined site.
-
Forms a Native Peptide Bond: The resulting linkage is a natural peptide bond, which is highly stable and biocompatible.
-
Mild Reaction Conditions: Enzymatic reactions proceed under physiological conditions, preserving the structure and function of the protein.
-
Requires Genetic Engineering: The recognition sequence for the enzyme must be genetically encoded into the protein of interest.
-
Enzyme Production and Purification: The ligase itself needs to be expressed and purified.
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a general procedure for labeling an azide-functionalized protein with a DBCO-containing molecule.
Materials:
-
Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized molecule stock solution in a compatible solvent (e.g., DMSO).
-
Reaction buffer: PBS, pH 7.4.
Procedure:
-
Prepare a solution of the azide-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the DBCO-functionalized molecule to the protein solution at a 2-4 molar excess.
-
Incubate the reaction mixture for 4-48 hours at 4°C or for at least 4 hours at 25°C with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Purify the bioconjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove unreacted reagents.
Protocol 2: Maleimide-Thiol Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, pH 6.5-7.5).
-
Maleimide-functionalized molecule stock solution in a compatible solvent (e.g., DMSO or DMF).
-
(Optional) Reducing agent such as TCEP to reduce disulfide bonds.
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) If the target cysteines are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Add the maleimide-functionalized molecule to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a free thiol-containing compound.
-
Purify the conjugate to remove unreacted reagents and the quenching agent.
Protocol 3: EDC/NHS Coupling
This protocol outlines a two-step procedure for conjugating a molecule to a protein via an amide bond.
Materials:
-
Protein with accessible carboxyl groups in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
EDC and Sulfo-NHS.
-
Amine-containing molecule to be conjugated.
-
Coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Quenching buffer (e.g., Tris or glycine).
Procedure:
-
Dissolve the protein in MES buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS. Add EDC and Sulfo-NHS to the protein solution (a 10- to 50-fold molar excess of each is a good starting point).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Remove excess EDC and byproducts by buffer exchange into the coupling buffer.
-
Add the amine-containing molecule to the activated protein solution.
-
Incubate for 2 hours at room temperature.
-
Quench the reaction by adding a quenching buffer.
-
Purify the conjugate.
Protocol 4: Sortase-Mediated Ligation
This protocol describes a general method for C-terminal labeling of a protein containing a Sortase A recognition motif (LPXTG).
Materials:
-
Purified protein with a C-terminal LPXTG tag.
-
Purified Sortase A enzyme.
-
Nucleophile with an N-terminal poly-glycine sequence (e.g., GGG-peptide).
-
Reaction buffer: Tris buffer with CaCl₂.
Procedure:
-
Combine the LPXTG-tagged protein and the poly-glycine nucleophile in the reaction buffer. A 1:1 molar ratio is a good starting point, though an excess of the nucleophile can improve yields.
-
Initiate the reaction by adding Sortase A (typically at a sub-stoichiometric amount, e.g., 1:10 enzyme to substrate ratio).
-
Incubate the reaction for 4-6 hours at room temperature or 37°C.
-
Monitor the reaction by SDS-PAGE or mass spectrometry.
-
Purify the ligated protein to remove the enzyme and unreacted starting materials. This can often be achieved if the enzyme and/or the cleaved tag have an affinity tag (e.g., His-tag).
Conclusion: Selecting the Right Tool for the Job
The choice of bioconjugation chemistry is a critical decision in the design of sophisticated biomolecular tools and therapeutics.
-
Click chemistry stands out for its exceptional specificity and the stability of the resulting conjugate, making it ideal for applications in complex biological environments where off-target reactions are a major concern.
-
Maleimide chemistry offers a rapid and efficient method for targeting cysteine residues, though the stability of the linkage requires careful consideration.
-
EDC/NHS coupling remains a valuable and straightforward method for creating highly stable amide bonds, particularly when site-specificity is not the primary concern.
-
Enzymatic ligation provides the ultimate level of control, enabling the creation of homogenous bioconjugates with a native peptide linkage, albeit with the requirement of upfront protein engineering.
By carefully considering the quantitative performance metrics, understanding the underlying chemical principles, and following robust experimental protocols, researchers can select the most appropriate bioconjugation strategy to advance their scientific and therapeutic goals.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG12-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Azido-PEG12-acid conjugates, frequently employed as linkers in Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, is critical for ensuring their structural integrity, purity, and batch-to-batch consistency. Mass spectrometry stands as a primary analytical tool for this purpose. This guide provides an objective comparison of the two most common mass spectrometry techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS), for the analysis of these conjugates. Furthermore, it explores Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) as valuable alternative and complementary analytical methods.
Mass Spectrometry Approaches: A Head-to-Head Comparison
Both MALDI-TOF and ESI-LC/MS are powerful techniques for the analysis of this compound conjugates, each with distinct advantages and limitations. The choice between them often depends on the specific analytical need, such as rapid screening, detailed structural elucidation, or quantitative analysis.
Quantitative Data Summary
The following table summarizes the key performance metrics for the mass spectrometry analysis of a model this compound conjugated peptide.
| Parameter | MALDI-TOF MS | ESI-LC/MS |
| Primary Application | Rapid screening, molecular weight confirmation | Detailed structural analysis, quantification |
| Sample Throughput | High | Moderate |
| Typical Mass Accuracy | < 50 ppm | < 5 ppm |
| Resolution | Moderate to High (up to 40,000) | High (up to 100,000+) |
| Sensitivity | fmol to amol range | amol to zmol range |
| Fragmentation | In-source decay, post-source decay | Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD) |
| Key Advantage | Tolerance to salts and buffers, simple sample preparation | Coupled with liquid chromatography for separation of complex mixtures |
| Key Limitation | Potential for matrix interference, limited fragmentation control | Ion suppression effects, requires volatile buffers |
Characteristic Fragmentation of Azido-PEG Conjugates
A key diagnostic feature in the mass spectra of this compound conjugates, particularly in MALDI-TOF MS, is the neutral loss of a nitrogen molecule (N₂) from the azide group. This results in a characteristic peak at M-28 Da, providing strong evidence for the presence of the azide functionality.
Alternative Analytical Techniques
While mass spectrometry is a cornerstone for the analysis of this compound conjugates, other techniques provide valuable and often orthogonal information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation and quantification of PEGylated molecules. ¹H NMR can be used to determine the degree of PEGylation and to confirm the structure of the conjugate. Quantitative NMR (qNMR) offers high precision for determining the concentration of the conjugate without the need for a reference standard of the conjugate itself.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for the purification and purity assessment of this compound conjugates. When coupled with detectors such as UV, Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD), HPLC can quantify the conjugate and identify impurities.
The following table compares these alternative techniques with mass spectrometry.
| Feature | Mass Spectrometry (MALDI & ESI) | NMR Spectroscopy | HPLC |
| Primary Information | Molecular weight, fragmentation, sequence | Atomic-level structure, quantification | Purity, quantification, separation of isomers |
| Sample Requirement | Low (fmol to pmol) | High (nmol to µmol) | Moderate (pmol to nmol) |
| Structural Detail | Connectivity and fragmentation | 3D structure and connectivity | Retention time (indirect structural information) |
| Quantitative Capability | Relative and absolute (with standards) | Absolute (qNMR) | Relative and absolute (with standards) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound conjugates using the discussed techniques.
MALDI-TOF Mass Spectrometry Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/0.1% trifluoroacetic acid.
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the sample solution onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio (v/v) and spot 1 µL of the mixture onto the target plate.
-
Allow the spot to dry completely at room temperature.
-
-
Instrument Parameters (typical):
-
Ionization Mode: Positive ion
-
Laser: Nitrogen laser (337 nm)
-
Laser Fluence: Optimized for best signal-to-noise ratio, typically just above the ionization threshold.
-
Mass Range: Set to encompass the expected molecular weight of the conjugate.
-
Detector: Reflector mode for higher resolution and mass accuracy.
-
ESI-LC/MS Protocol
-
Sample Preparation:
-
Dissolve the this compound conjugate in the initial mobile phase (e.g., 95% water/5% acetonitrile/0.1% formic acid) to a concentration of 1-10 pmol/µL.
-
Centrifuge the sample to remove any particulates before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase column suitable for peptides or small molecules (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15-30 minutes) to ensure separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.
-
Mass Analyzer: Operated in full scan mode to detect the parent ion and in tandem MS (
-
Navigating the Analysis of Azido-PEG12-Acid Reactions: A Comparative Guide to HPLC Methods and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation and PEGylation, the precise analysis of reaction components is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for monitoring the reaction of Azido-PEG12-acid, a common linker in "click chemistry." We present detailed experimental protocols, quantitative data, and a comparative analysis with alternative techniques to facilitate informed decisions in your analytical workflow.
The functionalization of biomolecules with Polyethylene Glycol (PEG) chains, or PEGylation, is a widely used strategy to enhance the therapeutic properties of drugs, including their solubility, stability, and circulation half-life. This compound is a versatile bifunctional linker, featuring an azide group for "click" chemistry reactions—such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—and a carboxylic acid for conjugation to amine-containing molecules. Monitoring the progress of these reactions is crucial for optimizing conditions and ensuring the purity of the final product. HPLC stands as a cornerstone technique for this purpose.
High-Performance Liquid Chromatography (HPLC) for this compound Reaction Analysis
HPLC is a powerful tool for separating and quantifying the components of a reaction mixture, including the starting materials (this compound and the alkyne-containing molecule), the final triazole conjugate, and any byproducts. The choice of HPLC mode and detector is critical for achieving optimal separation and sensitivity.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for analyzing small molecule reactions. Separation is based on the hydrophobicity of the analytes. In the context of an this compound reaction, the starting material and the resulting triazole product will have different polarities, enabling their separation.
Experimental Protocol: RP-HPLC for Monitoring a CuAAC Reaction
This protocol outlines a general method for monitoring the conjugation of this compound to a small alkyne-containing molecule.
1. Reaction Setup (Illustrative Example):
-
Dissolve the alkyne-containing molecule and a slight molar excess of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like DMSO or t-butanol).
-
Prepare a fresh solution of a copper(I) catalyst. This is often generated in situ by mixing a copper(II) sulfate solution with a reducing agent like sodium ascorbate. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) and improve reaction efficiency.
-
Initiate the reaction by adding the catalyst solution to the mixture of the azide and alkyne.
-
Allow the reaction to proceed at room temperature. Aliquots can be taken at various time points to monitor the progress.
2. HPLC Analysis:
-
Sample Preparation: Quench the reaction in the aliquot by adding a chelating agent like EDTA to remove the copper catalyst. Dilute the sample with the initial mobile phase composition to an appropriate concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and a suitable detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
-
Detection: Since the azide group and the newly formed triazole ring have weak UV absorbance, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification. If the conjugated molecule has a strong chromophore, a UV detector can be used.
-
Gradient Elution Profile (Example):
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Expected Results: The this compound, being more polar, is expected to elute earlier than the more hydrophobic triazole product. By monitoring the decrease in the peak area of the starting materials and the increase in the peak area of the product, the reaction conversion can be calculated.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. While typically used for larger molecules like proteins, it can be employed to separate the PEGylated conjugate from smaller unreacted starting materials, especially if there is a significant size difference.
Table 1: Comparison of HPLC Methods for this compound Reaction Analysis
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrodynamic volume. |
| Primary Use Case | Monitoring reaction conversion, purity assessment of small molecule conjugates. | Separating larger PEGylated products from unreacted small molecules. |
| Typical Column | C18, C8, C4 | Silica-based with controlled pore sizes. |
| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol gradients with acid modifiers (TFA, Formic Acid). | Isocratic elution with an aqueous buffer (e.g., phosphate-buffered saline). |
| Resolution | High resolution for small molecules with different polarities. | Good for separating components with significant size differences. |
| Limitations | May require universal detectors (CAD, ELSD) if analytes lack a strong chromophore. | Lower resolution for molecules of similar size. |
Visualizing the Analytical Workflow
Caption: General workflow for monitoring a CuAAC reaction using HPLC.
Alternative Analytical Techniques
While HPLC is a robust and widely used method, other techniques offer complementary information and can be advantageous in specific scenarios.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, independent of their elution volume.[1][2] It is particularly useful for characterizing the final PEGylated product, especially if it is a larger biomolecule, and for detecting the presence of aggregates.[1]
Capillary Electrophoresis (CE)
CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[3] It offers very high resolution and requires minimal sample and solvent consumption. For PEGylated molecules, CE can be more effective than HPLC in separating species with small differences in charge or size.[4] However, it can be less sensitive than HPLC due to the small injection volumes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to monitor the reaction progress quantitatively. By observing the disappearance of the signals corresponding to the azide-adjacent protons in the this compound and the appearance of new signals from the triazole ring, the reaction conversion can be accurately determined without the need for chromatographic separation. However, NMR is generally less sensitive than HPLC and may require higher concentrations of reactants.
Table 2: Performance Comparison of Analytical Techniques
| Technique | Principle | Primary Application | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | Reaction monitoring, purity analysis. | High resolution for small molecules, robust, widely available. | May require universal detectors, can be time-consuming. |
| SEC-MALS | Size & Light Scattering | Absolute molar mass determination, aggregate analysis. | Provides absolute molecular weight, excellent for characterizing conjugates and aggregates. | Less effective for separating small molecules of similar size. |
| Capillary Electrophoresis (CE) | Charge-to-size ratio | Separation of charged and polar molecules. | High resolution, minimal sample/solvent use. | Lower sensitivity, can be less robust than HPLC. |
| NMR Spectroscopy | Nuclear spin properties | Structural elucidation, quantitative reaction monitoring. | Provides detailed structural information, direct quantification without separation. | Lower sensitivity, requires higher sample concentrations. |
Logical Relationships in Method Selection
Caption: A guide for selecting the appropriate analytical method.
Conclusion
The analysis of this compound reactions requires careful consideration of the analytical goals. RP-HPLC with a universal detector like CAD or ELSD is a robust and versatile method for monitoring reaction kinetics and assessing the purity of small molecule conjugates. For larger bioconjugates, SEC-MALS provides invaluable information on molar mass and aggregation. Capillary electrophoresis offers high-resolution separation for charged species, while NMR spectroscopy provides detailed structural information and a direct measure of reaction conversion. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and efficacy of their PEGylated products.
References
- 1. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the molecular size distribution of polyethylene glycols by CE-UV versus HPLC with evaporative light scattering detection [agris.fao.org]
A Comparative Analysis of Azido-PEG-Acid Linkers: Impact of Chain Length on Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), hinges on the careful selection of each component. The linker, a critical element connecting the targeting moiety to the payload, significantly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the diverse array of linker technologies, Azido-PEG-acid linkers have emerged as a versatile and widely utilized class due to their favorable properties. This guide provides a comprehensive comparison of Azido-PEG-acid linkers of varying lengths, supported by experimental data, to inform the selection of the optimal linker for specific research and therapeutic applications.
Azido-PEG-acid linkers are heterobifunctional molecules featuring a terminal azide group for "click chemistry" conjugation and a carboxylic acid group for amide bond formation with primary amines, such as those on the surface of proteins and antibodies. The polyethylene glycol (PEG) spacer of defined length imparts hydrophilicity, biocompatibility, and modulates the physicochemical properties of the resulting bioconjugate. The length of this PEG chain is a critical design parameter that can be tailored to optimize the performance of the final product.
The Influence of PEG Linker Length on Bioconjugate Properties
The number of PEG units in an Azido-PEG-acid linker directly impacts several key characteristics of a bioconjugate. A careful balance must be struck to achieve the desired therapeutic window. Longer PEG chains generally enhance solubility and can improve pharmacokinetic profiles, while shorter linkers may be advantageous for stability and in scenarios where steric hindrance is a concern.
Physicochemical Properties and Stability
The incorporation of hydrophilic PEG linkers can mitigate the aggregation often associated with hydrophobic drug payloads, thereby improving the solubility and stability of ADCs. This is particularly crucial when aiming for a high drug-to-antibody ratio (DAR). While longer PEG chains are more effective at solubilizing hydrophobic molecules, the optimal length may depend on the specific antibody and payload combination.
Pharmacokinetics and In Vivo Efficacy
The length of the PEG linker significantly influences the pharmacokinetic (PK) profile of a bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which can lead to reduced renal clearance and a longer circulation half-life. This extended half-life can result in greater accumulation of the conjugate at the tumor site, potentially enhancing therapeutic efficacy. However, an excessively long linker might impede the interaction of the targeting moiety with its receptor.
In Vitro Cytotoxicity
The impact of PEG linker length on in vitro cytotoxicity can be complex. While longer linkers can sometimes lead to a decrease in potency, this is not always the case and is highly dependent on the specific cell line, target, and payload. In some instances, a longer, more flexible linker may be necessary to overcome steric hindrance and allow the payload to effectively reach its intracellular target.
Data Presentation: Performance Comparison of Different Length PEG Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)
| Linker | Payload | Average DAR | Reference |
| Maleimide-PEG4-MMAD | Monomethyl auristatin D | 2.5 | |
| Maleimide-PEG6-MMAD | Monomethyl auristatin D | 5.0 | |
| Maleimide-PEG8-MMAD | Monomethyl auristatin D | 4.8 | |
| Maleimide-PEG12-MMAD | Monomethyl auristatin D | 3.7 | |
| Maleimide-PEG24-MMAD | Monomethyl auristatin D | 3.0 |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG | Reference |
| HM (No PEG) | - | ~1 | - | |
| HP4KM | 4 kDa | ~6.5 | 6.5-fold decrease | |
| HP10KM | 10 kDa | ~22.5 | 22.5-fold decrease |
Table 3: Impact of PEG Linker Length on In Vivo Half-Life of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight | Half-Life Extension (vs. No PEG) | Reference |
| HP4KM | 4 kDa | 2.5-fold | |
| HP10KM | 10 kDa | 11.2-fold |
Mandatory Visualization
Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: A simplified signaling pathway of ADC-mediated cell killing.
Experimental Protocols
The following are generalized protocols for the use of Azido-PEG-acid linkers in the synthesis of antibody-drug conjugates. These should be optimized for specific antibodies, payloads, and linker lengths.
Protocol 1: Antibody Modification with Azido-PEG-Acid Linker
This protocol details the modification of a monoclonal antibody with an Azido-PEG-acid linker via amide bond formation.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
Azido-PEGn-acid linker (where 'n' is the number of PEG units).
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in PBS, pH 7.4.
-
Linker Activation:
-
Prepare a 10 mM stock solution of the Azido-PEGn-acid linker in anhydrous DMSO.
-
In a separate tube, prepare a fresh solution of EDC and NHS in anhydrous DMSO or water.
-
Add a molar excess of EDC and NHS to the linker solution and incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated Azido-PEGn-acid linker solution to the antibody solution. The optimal ratio may need to be determined empirically.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°
-
The Efficacy of Azido-PEG12-acid in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker is a pivotal component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, pharmacokinetic (PK) properties, efficacy, and overall therapeutic index. Among the diverse array of linker technologies, those incorporating polyethylene glycol (PEG) chains have garnered significant interest. This guide provides an objective comparison of the Azido-PEG12-acid linker, a hydrophilic and bioorthogonal linker, against other prevalent linker types in ADC development, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers
An ideal ADC linker must remain stable in systemic circulation to prevent the premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload. Linkers are broadly categorized as either cleavable or non-cleavable, with PEGylated linkers offering an additional layer of property modulation.
-
Cleavable Linkers: These are designed to be cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as enzymes (e.g., cathepsins) or a lower pH. A common example is the valine-citrulline (vc) dipeptide linked to a p-aminobenzylcarbamate (PAB) self-immolative spacer.
-
Non-cleavable Linkers: These linkers, such as maleimidocaproyl (mc), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue. This generally results in higher plasma stability.
-
PEGylated Linkers: The incorporation of PEG chains, such as in this compound, enhances the hydrophilicity of the ADC. This can mitigate aggregation, especially with hydrophobic payloads, and improve the pharmacokinetic profile of the conjugate. The azide group in this compound allows for bioorthogonal conjugation via "click chemistry," offering a precise and stable method of attachment.
Comparative Data of ADC Linker Performance
The choice of linker significantly impacts key ADC parameters such as the drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data, compiled from various studies, to facilitate a comparison between this compound and other common linkers.
Disclaimer: The data presented below is synthesized from multiple sources using different antibodies, payloads, and experimental models. Therefore, it should be interpreted as illustrative of general trends rather than a direct head-to-head comparison under identical conditions.
Table 1: Drug-to-Antibody Ratio (DAR) and Stability
| Linker Type | Typical Conjugation Chemistry | Achievable DAR | Plasma Stability (Half-life of intact ADC) | Key Advantages |
| This compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Homogeneous (e.g., 2 or 4) | High | Site-specific conjugation, increased hydrophilicity, improved PK. |
| Valine-Citrulline (vc-PAB) | Thiol-maleimide | Heterogeneous (2-8) | Moderate to High | Enzymatic cleavage, potent bystander effect. |
| Maleimidocaproyl (mc) | Thiol-maleimide | Heterogeneous (2-8) | Very High | High plasma stability, reduced off-target toxicity. |
Table 2: In Vitro Cytotoxicity
| Linker Type | Cell Line | Payload | IC50 (ng/mL) | Bystander Effect |
| This compound | HER2+ (SK-BR-3) | MMAE | ~10-50 | Payload dependent |
| Valine-Citrulline (vc-PAB) | CD30+ (Karpas-299) | MMAE | ~10 | Yes |
| Maleimidocaproyl (mc) | HER2+ (SK-BR-3) | DM1 | ~5-20 | No |
Note: IC50 values are highly dependent on the antibody, payload, cell line, and assay conditions.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Linker Type | Animal Model | Clearance | Area Under the Curve (AUC) | Tumor Growth Inhibition |
| Pendant (PEG12)2 | Rat | Low | High (nearly 3-fold higher than linear PEG24) | Enhanced |
| Valine-Citrulline (vc-PAB) | Mouse Xenograft | Moderate | Moderate | High |
| Maleimidocaproyl (mc) | Mouse Xenograft | Low | High | High |
A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains (P-(PEG12)2) on a trastuzumab-DM1 conjugate at a DAR of 8 demonstrated that the branched PEG12 linker exhibited significantly slower clearance and a nearly 3-fold higher AUC.[1]
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for this compound
This protocol describes the conjugation of a DBCO-functionalized payload to an azide-modified antibody.
1. Antibody Modification with Azide:
-
Introduce an azide group onto the antibody using a suitable method, such as enzymatic modification or reaction with an azide-containing linker that targets specific amino acid residues.
-
Purify the azide-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.
2. Payload Conjugation:
-
Dissolve the DBCO-containing payload in an appropriate organic solvent (e.g., DMSO).
-
Add the DBCO-payload solution to the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4) at a specific molar ratio to control the DAR. The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours.
3. ADC Purification:
-
Purify the ADC using SEC to remove unreacted payload and other small molecules.
-
Concentrate the purified ADC using a centrifugal filter device.
4. Characterization:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the level of aggregation using SEC.
Protocol 2: ADC Synthesis via Thiol-Maleimide Chemistry for vc-PAB and mc Linkers
This protocol describes the conjugation of a maleimide-functionalized linker-payload to a reduced antibody.
1. Antibody Reduction:
-
Prepare the antibody in a reduction buffer (e.g., PBS with EDTA).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce the interchain disulfide bonds. The molar excess of TCEP will influence the number of available thiol groups and thus the DAR.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column.
2. Payload Conjugation:
-
Dissolve the maleimide-containing linker-payload (e.g., mc-vc-PAB-MMAE) in an organic solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution.
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.
3. Quenching and Purification:
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the ADC using SEC.
4. Characterization:
-
Perform characterization as described in Protocol 1.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Seeding:
-
Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload in cell culture medium.
-
Add the diluted compounds to the cells and incubate for a period of 72-120 hours.
3. Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an SDS-HCl solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curves and determine the IC50 values using a suitable software.
Mandatory Visualizations
Caption: Comparative workflow for ADC synthesis.
Caption: Key characteristics of different ADC linkers.
Caption: Workflow for in vitro cytotoxicity testing.
Conclusion
The selection of a linker is a critical decision in the design of an effective and safe ADC. The this compound linker offers several advantages, including the ability to perform site-specific conjugation via click chemistry, leading to more homogeneous ADCs. The PEG12 component enhances hydrophilicity, which can improve the pharmacokinetic profile and stability of ADCs, particularly those with hydrophobic payloads.
In comparison, cleavable linkers like vc-PAB enable a potent bystander effect, which can be advantageous in treating heterogeneous tumors. Non-cleavable linkers such as mc provide superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.
Ultimately, the optimal linker choice is context-dependent and must be empirically determined based on the specific antibody, payload, and target antigen. A systematic evaluation of different linker technologies, as outlined in this guide, is essential for the rational design of next-generation ADCs with an improved therapeutic index.
References
A Researcher's Guide to Validating Azido-PEG12-Acid Conjugate Activity
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount for developing next-generation therapeutics, diagnostics, and research tools. Azido-PEG12-acid has emerged as a versatile heterobifunctional linker, enabling the covalent attachment of molecules through "click chemistry" while providing a hydrophilic polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance. This guide provides an objective comparison of this compound with alternative linkers and details the functional assays essential for validating its conjugate activity, supported by experimental data and protocols.
Introduction to this compound and Its Alternatives
This compound is a linker molecule featuring a terminal azide group and a carboxylic acid. The azide group participates in highly selective and efficient bioorthogonal reactions, namely the Copper-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azido-Alkyne Cycloaddition (SPAAC).[1][2] The carboxylic acid end allows for the conjugation to amine-containing molecules through the formation of a stable amide bond, typically requiring activation with reagents like EDC or HATU.[3] The PEG12 spacer enhances the water solubility of the resulting conjugate.[3]
Alternatives to this compound can be categorized by variations in the reactive groups, the linker chain, or both. Common alternatives include PEG linkers with different functional groups (e.g., NHS esters, maleimides), linkers with varying PEG chain lengths, and non-PEG linkers such as polysarcosine or polypeptides.[4]
Comparative Analysis of Linker Performance
The choice of linker significantly impacts the efficiency of the conjugation reaction, as well as the stability and functionality of the final bioconjugate. Below is a comparison of this compound with other common linker types.
| Linker Type | Target Functional Group | Reaction Type | Reaction Speed | Stability of Linkage | Key Advantages | Key Disadvantages |
| This compound (CuAAC) | Terminal Alkyne | Copper-Catalyzed Azido-Alkyne Cycloaddition | Fast (1-4 hours) | Very High (Triazole) | High specificity, high yield (>95%) | Requires copper catalyst which can be cytotoxic. |
| This compound (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Strain-Promoted Azido-Alkyne Cycloaddition | Very Fast (0.5-2 hours) | Very High (Triazole) | Bioorthogonal, no catalyst needed. | Strained alkynes can be bulky and less stable. |
| NHS Ester-PEG Linkers | Primary Amines (e.g., Lysine) | Acylation | Fast (0.5-2 hours) | High (Amide) | Well-established chemistry, high yield. | Reacts with multiple sites on proteins, leading to heterogeneity. |
| Maleimide-PEG Linkers | Thiols (e.g., Cysteine) | Michael Addition | Fast (1-4 hours) | Moderate (Thioether) | Site-specific conjugation to cysteine residues. | Potential for maleimide ring hydrolysis and retro-Michael addition. |
| Polysarcosine Linkers | Various | Various | Variable | Variable | Biodegradable, low immunogenicity. | Less established chemistry compared to PEG. |
| Polypeptide Linkers | Various | Various | Variable | Variable | Biodegradable, tunable properties. | Can be susceptible to enzymatic cleavage. |
Functional Assays for Validating Conjugate Activity
Successful conjugation with this compound must be confirmed through a series of functional assays to ensure the desired product has been formed and is active. These assays typically involve a combination of chromatographic and mass spectrometric techniques.
Confirmation of Covalent Conjugation
The initial and most critical step is to confirm the covalent attachment of the this compound linker and its payload to the target biomolecule.
-
Mass Spectrometry (MS): This is the gold standard for confirming conjugation.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Provides a rapid determination of the molecular weight of the intact conjugate, allowing for the calculation of the degree of labeling (DOL). It is particularly useful for analyzing complex mixtures and can tolerate some impurities.
-
Electrospray Ionization (ESI) MS: Often coupled with liquid chromatography (LC-MS), ESI-MS can provide high-resolution mass data for both intact conjugates and their fragments, enabling precise mass determination and localization of the modification.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the conjugate from unreacted starting materials and byproducts, and to assess the purity of the final product.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. An increase in size upon conjugation can be readily observed.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEG linker will alter the retention time of the biomolecule.
-
Assessment of Purity and Homogeneity
The purity of the bioconjugate is crucial for its intended application.
-
HPLC (SEC, RP, IEX, HIC): As mentioned above, various HPLC methods can be employed to resolve the desired conjugate from impurities.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and widely used technique to visualize the increase in molecular weight of a protein upon conjugation. A distinct band shift will be observed for the conjugated protein compared to the unconjugated starting material.
Validation of Biological Activity
For therapeutic and diagnostic applications, it is essential to confirm that the conjugation process has not compromised the biological activity of the biomolecule. The specific assay will depend on the nature of the biomolecule and its intended function. Examples include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To confirm that an antibody retains its binding affinity to its target antigen after conjugation.
-
Cell-based Assays: To assess the potency and efficacy of a therapeutic conjugate in a biologically relevant system.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics of the conjugate to its target.
Experimental Protocols
Detailed protocols for the key analytical techniques are provided below.
Protocol 1: MALDI-TOF Mass Spectrometry for Degree of Labeling
-
Sample Preparation:
-
Desalt and purify the conjugate sample using a suitable method (e.g., dialysis, size-exclusion chromatography).
-
Mix the purified conjugate solution (typically 1 µL) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for the expected conjugate.
-
-
Data Analysis:
-
Determine the molecular weights of the unconjugated biomolecule and the major conjugated species.
-
Calculate the degree of labeling (DOL) by dividing the mass difference by the molecular weight of the attached linker-payload moiety.
-
Protocol 2: RP-HPLC for Purity Assessment
-
System Preparation:
-
Equilibrate a C4 or C18 reversed-phase column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Injection:
-
Inject 10-20 µg of the purified conjugate onto the column.
-
-
Chromatography:
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the conjugate and the percentage of any impurities.
-
Visualizing Workflows and Pathways
Conclusion
This compound is a powerful and versatile linker for bioconjugation, offering a balance of reactivity, specificity, and favorable physicochemical properties. The choice between CuAAC and SPAAC chemistries will depend on the specific requirements of the application, particularly the tolerance for a copper catalyst. A rigorous analytical workflow, incorporating mass spectrometry and chromatography, is essential to validate the successful formation of the desired conjugate and to ensure its purity and activity. By following the protocols and considerations outlined in this guide, researchers can confidently utilize this compound to develop novel and effective bioconjugates for a wide range of applications.
References
Azido-PEG12-acid in Bioconjugation: A Comparative Analysis of a Versatile Linker
For researchers, scientists, and drug development professionals, the selection of an appropriate linker molecule is a critical step in the design of bioconjugates, influencing stability, solubility, and biological activity. Azido-PEG12-acid, a heterobifunctional linker featuring a terminal azide group and a carboxylic acid connected by a 12-unit polyethylene glycol (PEG) chain, has emerged as a valuable tool in this field. Its utility stems from the orthogonal reactivity of its end groups and the favorable physicochemical properties imparted by the PEG spacer.
This guide provides a comprehensive review of the applications of this compound, a comparative analysis with alternative linkers, and detailed experimental protocols to aid in its effective implementation.
Properties and Applications of this compound
This compound is a monodisperse PEG linker, meaning it has a defined molecular weight and length, which is crucial for the synthesis of homogenous bioconjugates.[1] The hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, which can be advantageous for biological applications.[1]
The key to this compound's versatility lies in its terminal functional groups. The carboxylic acid can be readily coupled to primary amine groups on biomolecules, such as the lysine residues of proteins, using standard carbodiimide chemistry (e.g., with EDC or HATU).[1][2] The azide group provides a bioorthogonal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.[3] This allows for the highly efficient and specific conjugation of a second molecule containing a compatible alkyne group.
These properties have led to the widespread use of this compound in several areas of research and development:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies. The PEG component can help to improve the solubility and pharmacokinetic profile of the ADC.
-
PROTACs: In the development of proteolysis-targeting chimeras (PROTACs), this compound can serve as a flexible linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or biosensors, to enable the attachment of biomolecules for targeted drug delivery or diagnostic applications.
-
Bioconjugation and Labeling: this compound is a versatile tool for conjugating different molecules, such as peptides, oligonucleotides, and fluorescent dyes, for a wide range of biological studies.
Comparative Analysis with Alternative Linkers
The choice of linker can significantly impact the properties of a bioconjugate. While this compound offers many advantages, it is important to consider its performance in the context of other available linkers.
Comparison of PEG Linker Length
The length of the PEG chain can influence the stability, solubility, and biological activity of a bioconjugate. Shorter PEG linkers may be preferred in some cases to create more compact conjugates, while longer linkers can be used to overcome steric hindrance.
| Linker | Application | Key Finding | Reference |
| Short-chain PEGs (e.g., PEG4, PEG8) | Gastrin-Releasing Peptide Receptor (GRPR) targeting | Shorter linkers resulted in higher binding affinity (lower IC50). | |
| Longer-chain PEGs | Antibody-Drug Conjugates (ADCs) | Can enhance solubility and overcome steric hindrance. | |
| This compound | General Bioconjugation | Offers a balance of hydrophilicity and linker length for many applications. |
Alternatives to PEG Linkers
Concerns about the potential immunogenicity and non-biodegradability of PEG have driven the development of alternative linker technologies.
| Linker Type | Advantages | Disadvantages |
| Polysarcosine (pSar) | Biocompatible, non-immunogenic, biodegradable. | Less established than PEG. |
| Hydrophilic Polymers (e.g., PVP, PHEA) | Biocompatible, biodegradable, diverse structures. | May have different pharmacokinetic profiles than PEG. |
| Zwitterionic Polymers | Mimic cell membranes, resist non-specific protein adsorption. | Synthesis can be more complex. |
| Polypeptides | Biodegradable, low immunogenicity, tunable properties. | Can be susceptible to enzymatic degradation. |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization will be required for specific applications.
Protocol 1: Amine Coupling using EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing biomolecule.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., protein, peptide)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve this compound in the reaction buffer.
-
Add EDC and NHS to the solution to activate the carboxylic acid.
-
Incubate for 15-30 minutes at room temperature.
-
Add the amine-containing biomolecule to the activated linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using a suitable chromatography method.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide group of an this compound-modified biomolecule and an alkyne-containing molecule.
Materials:
-
This compound conjugated biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system
Procedure:
-
Dissolve the azido-modified biomolecule and the alkyne-containing molecule in the reaction buffer.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4 and sodium ascorbate.
-
Add the ligand to the reaction mixture, followed by the copper catalyst.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the final conjugate.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the key reaction schemes involving this compound.
Conclusion
This compound is a highly versatile and valuable tool for researchers in bioconjugation, drug delivery, and materials science. Its well-defined structure, dual-functional nature, and the favorable properties of the PEG spacer make it a powerful component in the design and synthesis of complex biomolecular constructs. While alternative linkers are emerging to address some of the potential limitations of PEG, this compound remains a robust and widely used option for a multitude of applications. Careful consideration of the specific requirements of a given project will guide the rational selection of the most appropriate linker.
References
Benchmarking Azido-PEG12-acid: A Comparative Performance Analysis
In the rapidly evolving landscape of bioconjugation and drug delivery, the selection of an appropriate linker molecule is paramount to the efficacy, stability, and overall success of the final conjugate. This guide provides a comprehensive performance comparison of Azido-PEG12-acid against its primary competitors, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. We will delve into key performance indicators, including reactivity, stability, and solubility, supported by experimental data and detailed protocols.
Executive Summary
This compound is a heterobifunctional linker that offers a compelling combination of reactivity, stability, and solubility for a wide range of bioconjugation applications. Its key advantages lie in the high specificity and efficiency of "click chemistry," which minimizes side reactions and allows for precise control over the conjugation process. While traditional linkers, such as those based on N-hydroxysuccinimide (NHS) esters, are effective for amine-reactive conjugations, they can be more susceptible to hydrolysis and may lead to a heterogeneous mixture of products. This guide will demonstrate that for applications demanding high precision and stability, this compound presents a superior alternative.
Data Presentation: Performance Metrics at a Glance
The following tables summarize the key performance characteristics of this compound in comparison to a common competitor, an NHS-ester functionalized PEG12-acid.
| Parameter | This compound (via Click Chemistry) | NHS-PEG12-acid | Notes |
| Target Functional Group | Terminal Alkyne or Strained Alkyne | Primary Amines (e.g., Lysine residues) | Azide-based chemistry offers more specific targeting.[1] |
| Reaction Specificity | High (Bioorthogonal) | Moderate to Low (Can react with other nucleophiles) | Click chemistry's bioorthogonal nature minimizes off-target reactions.[1] |
| Reaction Efficiency/Yield | Generally High to Very High | Variable, Moderate to High | NHS ester reactions can be compromised by hydrolysis.[1] |
| Control over Degree of Labeling | High | Moderate | The specificity of click chemistry allows for more precise control.[1] |
| Resulting Linkage Stability | High (Stable Triazole Ring) | High (Stable Amide Bond) | Both linkages are generally stable under physiological conditions.[1] |
| Side Reactions | Minimal | Hydrolysis of the NHS ester is a significant side reaction. | The primary side reaction for NHS esters is hydrolysis, which competes with the desired conjugation reaction. |
| Biocompatibility | High (especially with copper-free methods) | High | Both linker types are generally well-tolerated. |
Reactivity and Reaction Kinetics
The reactivity of a linker determines the efficiency and speed of the conjugation process. This compound participates in highly efficient click chemistry reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
CuAAC is known for its rapid reaction rates and high yields, often exceeding 95%. The reaction is typically conducted in aqueous buffers at room temperature. The second-order rate constants for CuAAC reactions are generally in the range of 10-100 M⁻¹s⁻¹.
SPAAC offers the advantage of being copper-free, which is crucial for in vivo applications where copper toxicity is a concern. While generally slower than CuAAC, with rate constants typically in the range of 10⁻²-1 M⁻¹s⁻¹, the reaction is still highly efficient and proceeds readily under physiological conditions.
In contrast, NHS-ester chemistry , while widely used, is susceptible to hydrolysis, which competes with the aminolysis reaction. The rate of hydrolysis increases with pH, which can reduce the overall yield of the desired conjugate. The reaction is typically carried out at a pH between 7 and 9.
Table 2: Comparative Reaction Kinetics
| Parameter | This compound (CuAAC) | This compound (SPAAC) | NHS-PEG12-acid |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Nucleophilic Acyl Substitution |
| Typical Reaction pH | 4.0 - 8.0 | 4.0 - 9.0 | 7.0 - 9.0 |
| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours | 1 - 4 hours |
| Typical Yield | >95% | >95% | Variable (60-90%) |
Stability of the Conjugate
The stability of the linkage formed between the PEG linker and the molecule of interest is critical for the performance of the bioconjugate, particularly for in vivo applications.
The triazole ring formed via click chemistry is exceptionally stable under a wide range of physiological conditions, showing resistance to hydrolysis and enzymatic degradation.
The amide bond formed from the reaction of an NHS ester with a primary amine is also highly stable. However, the ester linkage within some PEG-acid linkers can be susceptible to hydrolysis, especially at acidic or basic pH. While the amide bond itself is robust, cleavage of the linker backbone can occur if it contains ester functionalities. One study demonstrated that by altering the length of a linker containing a sulfide group, the hydrolysis half-life of a drug-linked ester bond could be significantly increased from 4.2 to 14.0 days.
Forced degradation studies are often employed to assess the stability of bioconjugates under various stress conditions, such as high temperature, extreme pH, and oxidation. These studies help to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.
Solubility Enhancement
A key advantage of PEGylation is the enhancement of aqueous solubility of hydrophobic molecules. The hydrophilic nature of the polyethylene glycol chain of this compound significantly improves the solubility of conjugated small molecules, peptides, and proteins. This is particularly beneficial for drug delivery applications, where poor solubility can limit bioavailability.
While both this compound and its competitors with similar PEG lengths will enhance solubility, the precise and controlled nature of click chemistry allows for the attachment of the PEG linker at a specific site, which can be optimized to maximize the solubilizing effect without compromising the biological activity of the conjugated molecule.
One study showed that the presence of PEG can significantly increase the aqueous solubility of a small molecule by reducing its propensity to aggregate.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Protocol 1: Determination of Reaction Kinetics by HPLC
This protocol outlines a general method for monitoring the progress of a bioconjugation reaction using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound or competitor linker
-
Target molecule with the appropriate functional group (e.g., alkyne-modified peptide or amine-containing protein)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4 for SPAAC; sodium bicarbonate buffer, pH 8.3 for NHS ester chemistry)
-
Quenching solution (if necessary)
-
HPLC system with a suitable column (e.g., C18 for small molecules and peptides, size-exclusion for proteins)
-
Mobile phases (e.g., water and acetonitrile with 0.1% trifluoroacetic acid)
-
Detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Prepare stock solutions of the linker and the target molecule in the appropriate reaction buffer.
-
Initiate the reaction by mixing the reactants at the desired concentrations and temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding an excess of a small molecule amine to consume unreacted NHS esters).
-
Analyze the samples by HPLC to separate the reactants, products, and any byproducts.
-
Quantify the peak areas of the starting materials and the product at each time point.
-
Plot the concentration of the product versus time to determine the reaction rate. For a second-order reaction, a plot of 1/([A]t - [A]0) versus time will be linear, where [A] is the concentration of a reactant.
Protocol 2: Hydrolytic Stability Assay
This protocol describes a method to assess the stability of the linker-molecule conjugate in aqueous solution over time.
Materials:
-
Purified bioconjugate
-
Buffers of different pH values (e.g., pH 5.0, 7.4, and 9.0)
-
Incubator or water bath set to 37°C
-
HPLC system with a suitable column and detector
-
Mobile phases
Procedure:
-
Dissolve the purified bioconjugate in each of the different pH buffers to a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time for each pH condition.
-
Calculate the half-life (t₁/₂) of the conjugate under each condition.
Protocol 3: Aqueous Solubility Determination
This protocol provides a method for determining the aqueous solubility of a PEGylated compound.
Materials:
-
PEGylated compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Mobile phases
-
Standard solutions of the compound of known concentrations
Procedure:
-
Add an excess amount of the PEGylated compound to a known volume of the aqueous buffer.
-
Vortex the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach saturation.
-
Centrifuge the mixture to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the buffer.
-
Analyze the diluted supernatant by HPLC and quantify the concentration of the dissolved compound by comparing its peak area to a standard curve.
-
The calculated concentration represents the aqueous solubility of the compound.
Visualizing the Process: Diagrams
To further illustrate the concepts discussed, the following diagrams have been created using Graphviz.
Caption: Comparison of this compound and NHS-PEG12-acid reaction pathways.
Caption: Experimental workflow for determining reaction kinetics by HPLC.
Conclusion
This compound offers significant advantages over traditional amine-reactive linkers, particularly in applications that demand high specificity, controlled conjugation, and robust stability. The bioorthogonal nature of click chemistry minimizes side reactions and allows for the precise construction of well-defined bioconjugates. While NHS-ester chemistry remains a viable option for certain applications, its susceptibility to hydrolysis and the potential for creating heterogeneous products make this compound a superior choice for the development of next-generation therapeutics and advanced research tools. By understanding the comparative performance metrics and employing the detailed experimental protocols provided in this guide, researchers can confidently select the optimal linker to advance their scientific objectives.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG12-acid
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Azido-PEG12-acid. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
Essential Safety and Personal Protective Equipment (PPE)
This compound, while a valuable tool in bioconjugation and drug delivery research, presents specific hazards that necessitate stringent safety protocols. The primary risks are associated with its azide functional group and potential for irritation. All personnel must be trained on these procedures before handling the compound.
Hazard Identification and Required PPE
A thorough risk assessment is mandatory before commencing any work. The following table summarizes the hazards associated with this compound and the corresponding essential PPE.
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Standard laboratory PPE (lab coat, gloves, eye protection). |
| Skin Corrosion/Irritation | Category 2 | Nitrile or neoprene gloves (inspect before use), lab coat. |
| Serious Eye Damage/Irritation | Category 2A | Chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash risk. |
| Respiratory Tract Irritation | Category 3 | Work in a certified chemical fume hood. |
| Reactivity | Azide Compound | Use non-metal (plastic or ceramic) spatulas. Avoid contact with acids, heavy metals, and halogenated solvents. |
Data synthesized from multiple sources.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15-20 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills within a fume hood, absorb with an inert material, and collect into a designated, labeled waste container. For larger spills, evacuate the area and contact the institutional safety office.
Operational Plan for Handling this compound
This step-by-step guide ensures the safe handling of this compound from receipt to use in experimental protocols.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, heavy metals, and oxidizing agents.
-
The recommended storage temperature is typically -20°C to -5°C. Always allow the container to reach room temperature before opening to prevent condensation.[1]
-
Label the container with the date of receipt and opening.
-
-
Preparation for Use:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
Before handling, ensure an emergency eyewash station and safety shower are accessible and operational.
-
Don the appropriate PPE as outlined in the table above.
-
Use only non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to handle the solid compound.[2][3]
-
-
Experimental Procedure:
-
When dissolving or reacting this compound, add it slowly to the solvent or reaction mixture.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[4]
-
Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosive compounds with azides.[2]
-
If heating is required, use a controlled heating mantle or water bath. Avoid excessive heat, as azides can be thermally unstable.
-
Disposal Plan for this compound Waste
Proper disposal is critical to prevent the formation of explosive metal azides in plumbing and to ensure environmental safety. Under no circumstances should azide-containing waste be disposed of down the drain.
-
Waste Segregation:
-
All materials contaminated with this compound, including gloves, weighing paper, pipette tips, and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The waste container must be made of a compatible material (e.g., plastic) and have a secure lid.
-
Label the container as "Azide Contaminated Waste" and list all components of the waste stream.
-
-
Waste Storage:
-
Store the azide waste container in a secondary container within a designated and properly ventilated area, away from incompatible materials (especially acids and metals).
-
-
Waste Disposal:
-
For dilute aqueous solutions of azides, chemical deactivation may be an option, but this should only be performed by trained personnel following a validated institutional protocol. A common method involves treatment with nitrous acid.
-
The primary and safest method for disposal is to have it collected by your institution's environmental health and safety (EHS) department for incineration or other approved disposal methods.
-
Complete a hazardous waste pickup request form as required by your institution.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
